H-D-ALLO-THR-OME HCL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-allo-Threonine methyl ester hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-allothreonine, it serves as a valuable precursor in the stereoselective synthesis of complex molecules, including peptide-based therapeutics and other biologically active compounds. Its unique stereochemistry and functional group array—a protected carboxylic acid, a free amine, and a hydroxyl group—make it a versatile tool for introducing chirality and functionality in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in synthetic and biological pathways.
Chemical and Physical Properties
H-D-allo-Threonine methyl ester hydrochloride is a white to off-white solid.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| CAS Number | 60538-18-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Melting Point | 95-97°C | [1] |
| Storage Conditions | Store at -20°C or 0-8°C | [1][2] |
| Synonyms | H-D-allo-Thr-OMe HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1][2] |
Spectroscopic Data
The structural elucidation of H-D-allo-Threonine methyl ester hydrochloride and its derivatives relies on standard spectroscopic techniques. The expected data are presented below.
| Technique | Expected Characteristics |
| ¹H NMR | (in D₂O) δ ~4.1-4.3 (d, 1H, α-H), ~3.9-4.1 (m, 1H, β-H), 3.78 (s, 3H, -OCH₃), ~1.3-1.4 (d, 3H, γ-CH₃) |
| ¹³C NMR | (in D₂O) δ ~170-172 (C=O), ~66-68 (β-C), ~58-60 (α-C), ~51-53 (-OCH₃), ~19-21 (γ-CH₃) |
| IR (KBr Pellet) | ~3400-3200 cm⁻¹ (O-H, N-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580 cm⁻¹ (N-H bend) |
| Mass Spectrometry (ESI+) | m/z = 134.08 [M+H]⁺ (free base) |
Experimental Protocols
Synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride
The most common method for the synthesis of H-D-allo-Threonine methyl ester hydrochloride is the esterification of D-allothreonine using thionyl chloride in methanol.[3]
Materials:
-
D-allothreonine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Suspend D-allothreonine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude H-D-allo-Threonine methyl ester hydrochloride as a white solid.
-
The crude product can be purified by recrystallization from methanol/diethyl ether.
Caption: Workflow for the synthesis of H-D-allo-Threonine methyl ester hydrochloride.
Peptide Coupling using H-D-allo-Threonine Methyl Ester Hydrochloride
H-D-allo-Threonine methyl ester hydrochloride is a key component in peptide synthesis.[4] A general protocol for peptide coupling using EDCI/HOBt is described below.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
H-D-allo-Threonine methyl ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid and HOBt in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add EDCI and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.
-
Add the neutralized H-D-allo-Threonine methyl ester solution to the activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Caption: Experimental workflow for a typical peptide coupling reaction.
Applications in Drug Development and Research
Chiral Building Block
H-D-allo-Threonine methyl ester hydrochloride is a valuable chiral synthon in the asymmetric synthesis of pharmaceuticals.[4] Its two stereocenters can be used to introduce specific chirality into target molecules, which is often critical for their biological activity and selectivity.
Peptide Synthesis
As detailed in the experimental protocol, this compound is widely used in the synthesis of peptides.[4] The methyl ester serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus.
Synthesis of Bioactive Molecules
H-D-allo-Threonine methyl ester hydrochloride is a precursor in the synthesis of various bioactive compounds, including inhibitors of hepatitis A virus 3C cysteine protease.[1]
Influence on Signaling Pathways
Threonine and its derivatives can influence cellular signaling pathways. For instance, amino acids like threonine are known to modulate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The availability of threonine can impact mTOR activity, which in turn affects downstream processes like protein synthesis and autophagy.
Caption: The role of threonine in modulating the mTOR signaling pathway.
Safety and Handling
H-D-allo-Threonine methyl ester hydrochloride should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area with plenty of water.[5] Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
H-D-allo-Threonine methyl ester hydrochloride is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its utility as a chiral building block in the stereoselective synthesis of complex molecules, particularly peptides and other bioactive compounds, is well-established. The experimental protocols and data presented in this guide provide a comprehensive resource for the effective use of this compound in a research setting.
References
H-D-ALLO-THR-OME HCL chemical properties and structure
An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride
Introduction
H-D-allo-Threonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl) is a derivative of D-allothreonine, a stereoisomer of the essential amino acid threonine.[1] As a chiral building block, this compound is of significant interest to researchers and scientists in organic synthesis and drug development.[2] Its esterified carboxylic acid and hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate for subsequent chemical transformations, particularly in peptide synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Stereochemistry
This compound possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). The "D-allo" configuration specifies a particular stereochemistry, defined as (2R, 3R).[] The presence of the methyl ester at the carboxyl group and the hydrochloride salt at the amino group are key functional modifications.
Caption: 2D Structure of H-D-allo-Threonine Methyl Ester Hydrochloride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 60538-18-3 | [2][5] |
| Molecular Formula | C₅H₁₁NO₃·HCl (or C₅H₁₂ClNO₃) | [2][5] |
| Molecular Weight | 169.61 g/mol | [2][5] |
| Appearance | White to off-white solid | [2][] |
| Purity | ≥95% - 98% | [2][][6] |
| Melting Point | 95-97°C or 110-113°C | [][6] |
| Optical Rotation | -22.6° (c=1.5, MeOH) | [6] |
| Storage Conditions | Store at -20°C, 0-8°C, or 2-8°C in a tightly closed container. | [2][] |
| SMILES | C--INVALID-LINK--OC)N">C@HO.Cl | |
| InChI Key | OZSJLLVVZFTDEY-VKKIDBQXSA-N | [] |
Spectroscopic Data
While a complete, publicly available dataset for this compound is limited, data from closely related compounds and patent literature provide a strong profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is based on experimental findings for D-allothreonine methyl ester hydrochloride.[7]
| ¹H NMR (400MHz, MeOD) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| α-H | 4.09 | d | 1H | CH-N | 3.5 |
| β-H | 4.26 | d | 1H | CH-O | 6.6 |
| -OCH₃ | 3.85 | s | 3H | Ester CH₃ | N/A |
| γ-CH₃ | 1.27 | d | 3H | Threonine CH₃ | 6.6 |
Note: Predicted ¹³C NMR data for the related DL-Threonine methyl ester hydrochloride suggests signals around ~170-172 (C=O), ~66-68 (β-C), ~58-60 (α-C), ~52-54 (-OCH₃), and ~19-21 (γ-C) ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry data from patent literature indicates the following.[7]
| Ionization Mode | m/z | Assignment |
| ESI | 134 (M⁺+1) | Protonated Molecule (Free Base) |
Note: Predicted fragmentation for the related DL-isomer includes ions at m/z 116.0712 [M-HCl-H₂O+H]⁺ and 74.0606 [M-HCl-C₂H₅O]⁺.[8]
Infrared (IR) Spectroscopy
Expected characteristic peaks for the DL-isomer are summarized below.[8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H Stretch (hydroxyl) |
| ~3100-2800 | N-H Stretch (ammonium), C-H Stretch |
| ~1740 | C=O Stretch (ester) |
| ~1580 | N-H Bend (ammonium) |
| ~1200 | C-O Stretch (ester) |
| ~1100 | C-O Stretch (hydroxyl) |
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is adapted from a method described for the synthesis of D-allothreonine methyl ester hydrochloride, which reports a 99.5% yield.[3][7]
Materials:
-
D-allothreonine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve D-allothreonine (e.g., 6.0 g) in anhydrous methanol (e.g., 36 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (e.g., 11.8 g) dropwise to the cooled, stirring solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Maintain the reaction at 0°C and continue stirring for 48 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
The resulting product is this compound as a white solid. Further purification can be achieved by trituration with diethyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 60538-18-3 H-D-allo-Threonine methyl ester hydrochloride AKSci X4361 [aksci.com]
- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to D-allo-Threonine Methyl Ester Hydrochloride (D-allo-Thr-OMe·HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on D-allo-Threonine Methyl Ester Hydrochloride (D-allo-Thr-OMe·HCl), a key chiral building block and intermediate in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. This document details its chemical properties, established synthetic protocols, and key applications.
Core Chemical and Physical Properties
D-allo-Threonine Methyl Ester Hydrochloride is the hydrochloride salt of the methyl ester of D-allothreonine, an unnatural amino acid. The esterification of the carboxylic acid and the salt formation at the amine group enhance its solubility and utility in subsequent synthetic steps.
| Property | Value | References |
| CAS Number | 60538-18-3 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₃·HCl | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2][3][4] |
| IUPAC Name | methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride | [] |
| Synonyms | H-D-allo-Thr-OMe HCl, D(-)-allo-Threonine methyl ester hydrochloride, Methyl D-allo-threoninate hydrochloride | [2][] |
| Appearance | White to off-white solid | [1][] |
| Purity | ≥95% - ≥98% | [1][] |
| Melting Point | 95-97°C | [] |
| Storage Conditions | Store at -20°C to 8°C | [1][] |
Synthetic Pathways and Experimental Protocols
The synthesis of D-allo-Thr-OMe·HCl is primarily achieved through the esterification of D-allothreonine. The most common methods utilize an acid catalyst in methanol to facilitate the reaction.
This is a standard and high-yielding method for the synthesis of amino acid methyl esters.[6][7]
Experimental Protocol:
-
Preparation: Cool 36 mL of anhydrous methanol to 0°C in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.[8]
-
Reagent Addition: Slowly add 11.8 g of thionyl chloride (SOCl₂) dropwise to the cold methanol with constant stirring.[8] Caution: This reaction is exothermic and releases hazardous HCl gas. This step must be performed in a well-ventilated fume hood.
-
Addition of Starting Material: Once the thionyl chloride addition is complete, add 6.0 g of D-allothreonine to the reaction mixture.[8]
-
Reaction: Maintain the reaction temperature at 0°C and stir for 48 hours.[8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess thionyl chloride by evaporation under reduced pressure (in vacuo).[7][8]
-
Product: The resulting white solid is D-allothreonine methyl ester hydrochloride. The yield is reported to be approximately 99.5%.[8]
This method offers a more convenient and milder alternative to the thionyl chloride procedure, often providing good to excellent yields at room temperature.[9]
General Experimental Protocol:
-
Preparation: Place the amino acid (e.g., D-allothreonine) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the amino acid and stir.
-
Solvent Addition: Add anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction: The reaction is typically stirred for 12-24 hours. Monitor progress by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.
Applications in Research and Development
D-allo-Thr-OMe·HCl serves as a versatile intermediate in several areas:
-
Peptide Synthesis: It is a valuable building block for incorporating the unnatural D-allothreonine residue into peptides, which is crucial for developing therapeutic agents with modified stability or activity.[1]
-
Chiral Synthesis: As a chiral molecule, it is used as a starting material in the asymmetric synthesis of complex pharmaceuticals and other bioactive compounds.[1]
-
Drug Discovery: It is utilized in the synthesis of novel drug candidates. For example, it has been used as an intermediate in the preparation of inhibitors for the hepatitis A virus (HAV) 3C cysteine protease.[]
-
Biochemical Research: The compound is employed in studies of protein interactions and enzyme mechanisms.[1]
Visualized Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of D-allo-Thr-OMe·HCl using the thionyl chloride method, followed by a subsequent N-protection step as an example of its utility.
Caption: Synthetic workflow for D-allo-Thr-OMe·HCl and subsequent N-benzoylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 60538-18-3 D-Allothreonine, methylester, hydrochloride (1:1) D-Allothreonine, methylester, hydrochloride (1:1) - CAS Database [chemnet.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of H-D-allo-Thr-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of H-D-allo-threonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl). This non-proteinogenic amino acid derivative is a valuable chiral building block for peptide synthesis and is utilized in the development of therapeutic agents, particularly in the fields of neuropharmacology and metabolic disorders.[1] Its unique stereochemistry makes it a crucial component in the creation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1]
Physicochemical Properties
This compound is a white to off-white solid that is soluble and stable in appropriate solvents, making it suitable for a variety of applications in drug formulation and delivery systems.[1]
| Property | Value | Source |
| CAS Number | 60538-18-3 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of D-allothreonine. Two common and effective methods are detailed below.
Method 1: Thionyl Chloride in Methanol
This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to generate hydrogen chloride, which catalyzes the esterification.
-
Suspend D-allothreonine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add thionyl chloride (2.0 eq) dropwise to the cooled suspension.
-
Allow the reaction mixture to stir at 0°C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound as a white solid.
-
The crude product can be purified by trituration with diethyl ether or recrystallization from methanol/diethyl ether.
A reported synthesis using this method with 6.0 g of D-allothreonine and 11.8 g of thionyl chloride in 36 mL of anhydrous methanol yielded 8.5 g (99.5%) of the desired product.
Method 2: Trimethylchlorosilane in Methanol
This method offers a milder alternative for the generation of HCl in situ for the esterification reaction.
-
Suspend D-allothreonine in anhydrous methanol at room temperature.
-
Slowly add trimethylchlorosilane (TMSCl) to the suspension with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A patent for the synthesis of D-threonine provides the following ¹H NMR data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.26 | d | 6.6 | 1H | α-H |
| 4.09 | d | 3.5 | 1H | β-H |
| 3.85 | s | 3H | -OCH₃ | |
| 1.27 | d | 6.6 | 3H | γ-CH₃ |
| Solvent: MeOD, 400 MHz |
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O (ester) |
| ~67 | β-C |
| ~59 | α-C |
| ~52 | -OCH₃ |
| ~20 | γ-CH₃ |
| Based on predicted data for L-threonine methyl ester. |
Mass Spectrometry (MS)
The same patent provides mass spectrometry data for the synthesized product.
| m/z | Ion |
| 134 | [M + H]⁺ (free base) |
| Method: ESI |
Infrared (IR) Spectroscopy
Biological Context and Signaling Pathways
While specific signaling pathways directly involving this compound are not extensively documented, its components—D-amino acids—are increasingly recognized for their roles in neurotransmission and metabolic regulation. D-amino acids and peptides containing them are being investigated for their therapeutic potential in neurodegenerative diseases and metabolic disorders.[1]
Role in Neurodegenerative Diseases
D-amino acids, such as D-serine and D-aspartate, are known to be modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.[9][10] Dysregulation of NMDA receptor signaling is implicated in the pathophysiology of Alzheimer's disease.[9][10] Peptides containing D-amino acids are being explored as therapeutics for Alzheimer's disease due to their increased resistance to proteolysis.[11] The incorporation of a D-amino acid like D-allothreonine into a peptide could therefore be a strategy to develop more stable drugs targeting pathways relevant to neurodegeneration.
Role in Metabolic Disorders
Amino acids are known to influence insulin secretion and signaling.[12][13][14][15] The mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that responds to amino acid availability and plays a role in insulin signaling.[12][15] D-amino acids have also been implicated in the modulation of glucose metabolism and insulin secretion in pancreatic islets.[16] While the direct effect of this compound on these pathways is yet to be elucidated, its potential to be incorporated into peptides that modulate these processes makes it a compound of interest in metabolic research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004041) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000167) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. The Role of D-Amino Acids in Alzheimer's Disease. (2021) | Luciano Piubelli | 39 Citations [scispace.com]
- 11. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acids are Necessary for the Insulin-Induced Activation of mTOR/S6K1 Signaling and Protein Synthesis in Healthy and Insulin Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. How dietary amino acids and high protein diets influence insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of H-D-allo-Threonine Methyl Ester Hydrochloride in Advanced Peptide Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the pivotal role of H-D-allo-Threonine methyl ester hydrochloride in the field of peptide synthesis. As the demand for sophisticated therapeutic peptides with enhanced stability and biological activity continues to grow, the use of non-proteinogenic amino acids like D-allo-threonine has become increasingly critical. This document outlines the fundamental principles, experimental protocols, and strategic considerations for incorporating this unique chiral building block into peptide structures.
Introduction: The Significance of D-allo-Threonine in Peptide Therapeutics
H-D-allo-Threonine methyl ester hydrochloride is a specialized amino acid derivative that serves as a precursor for the incorporation of D-allo-threonine into peptide chains.[1][2] D-allo-threonine, a diastereomer of the naturally occurring L-threonine, offers unique stereochemistry that can profoundly influence the pharmacological properties of a peptide.[3] The introduction of this D-amino acid can render peptides more resistant to enzymatic degradation by proteases, thereby prolonging their in-vivo half-life and enhancing their therapeutic efficacy.[4] Furthermore, the specific spatial arrangement of the hydroxyl and methyl groups on the D-allo-threonine side chain can lead to novel secondary structures and improved binding affinities to biological targets.[4][5]
Peptides containing D-allo-threonine are found in a variety of naturally occurring bioactive compounds, including the potent katanosin antibiotics.[3] The synthesis of such peptides is of significant interest for the development of new drugs targeting a range of diseases, from bacterial infections to cancer.[6][7]
Core Applications in Peptide Synthesis
The primary role of H-D-allo-Threonine methyl ester hydrochloride is as a chiral building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][8] Its hydrochloride salt form enhances stability and solubility, while the methyl ester protects the C-terminal carboxylic acid during the coupling of the N-terminus to the growing peptide chain.[8]
Key applications include:
-
Synthesis of Peptidomimetics: Creating peptide analogs with modified backbones and side chains to improve pharmacokinetic profiles.
-
Drug Discovery: Generating libraries of novel peptides for screening and identification of lead compounds with therapeutic potential.[8]
-
Development of Antibiotics: Synthesizing analogs of natural antimicrobial peptides, such as katanosin B, to combat drug-resistant bacteria.[6]
-
Biochemical Research: Probing protein-protein interactions and enzyme mechanisms with stabilized peptide ligands.[1]
Data Presentation: Comparative Analysis of Coupling Reagents
The successful incorporation of the sterically hindered D-allo-threonine residue is highly dependent on the choice of coupling reagent. While direct comparative data for H-D-allo-Threonine methyl ester hydrochloride is not extensively consolidated in the literature, the following table summarizes the general performance of common coupling reagents for sterically demanding amino acids, which is applicable to D-allo-threonine derivatives.
| Coupling Reagent Class | Example Reagents | Typical Coupling Efficiency for Hindered Residues | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate to Good | Cost-effective, readily available. | Potential for racemization, formation of insoluble byproducts (DCC).[9] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Excellent | Fast reaction times, low racemization, high yields.[9] | Higher cost, potential for side reactions if used in excess.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High to Excellent | Very effective for hindered couplings, low racemization. | Higher cost, byproducts can be difficult to remove. |
| Immonium Salts | COMU | Excellent | High efficiency, good solubility of byproducts, requires less base.[9] | Higher cost compared to carbodiimides. |
Note: The selection of the optimal coupling reagent also depends on the specific peptide sequence, the solid support used (in SPPS), and the overall synthetic strategy.
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling using H-D-allo-Threonine Methyl Ester Hydrochloride
This protocol outlines a general procedure for the coupling of an N-protected amino acid to H-D-allo-Threonine methyl ester hydrochloride in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.2 equivalents)
-
H-D-allo-Threonine methyl ester hydrochloride (1.0 equivalent)
-
Coupling reagent (e.g., EDC·HCl, 1.5 equivalents)
-
Coupling additive (e.g., HOBt, 1.5 equivalents)
-
Base (e.g., Triethylamine or DIPEA, 4.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Dissolve the N-protected amino acid and HOBt in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent (EDC·HCl) and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in the anhydrous solvent and add the base to neutralize the hydrochloride salt.
-
Add the neutralized H-D-allo-Threonine methyl ester hydrochloride solution to the pre-activated amino acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting dipeptide by column chromatography.
N-Benzoylation of D-allothreonine Methyl Ester Hydrochloride
This protocol details a specific derivatization of D-allothreonine methyl ester hydrochloride.
Materials:
-
D-allothreonine methyl ester hydrochloride (7.0 g)
-
Anhydrous methanol (35 mL)
-
Triethylamine (11.5 g)
-
Benzoyl chloride (5.8 g)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve D-allothreonine methyl ester hydrochloride in anhydrous methanol.
-
Add triethylamine to the solution and cool the mixture to 0°C.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Maintain the temperature at 0°C and stir for 2 hours.
-
Monitor the reaction for completion using TLC.
-
Evaporate the methanol under reduced pressure.
-
Add water to the residue and extract the product three times with ethyl acetate.
-
Combine the organic phases and wash successively with water and saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the N-benzoyl-D-allothreonine methyl ester. This reaction typically yields around 89.9%.
Mandatory Visualizations
General Workflow for Peptide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common method for incorporating H-D-allo-Threonine methyl ester hydrochloride (after appropriate N-protection).
Logical Relationship of Protecting Group Strategy
The choice of protecting groups is crucial for a successful peptide synthesis. The following diagram illustrates the orthogonal protecting group strategy often employed.
Signaling Pathway Inhibition by a D-allo-Threonine Containing Peptide
Katanosin B, a natural product containing D-allo-threonine, inhibits bacterial cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation.[10][11] This mechanism is a prime example of the therapeutic potential of peptides incorporating this unique amino acid.
Conclusion
H-D-allo-Threonine methyl ester hydrochloride is a valuable and versatile building block for the synthesis of advanced peptides with improved therapeutic properties. Its strategic incorporation allows for the creation of peptides with enhanced stability against enzymatic degradation and potentially novel biological activities. A thorough understanding of appropriate protecting group strategies and coupling conditions is paramount for the successful synthesis of D-allo-threonine-containing peptides. The continued exploration of such non-proteinogenic amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Allothreonine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of the lissoclinamides: cytotoxic cyclic peptides from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Chiral properties of D-allo-threonine derivatives
An In-depth Technical Guide on the Chiral Properties of D-allo-Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, an essential amino acid, is distinguished by the presence of two chiral centers at its α-carbon (C2) and β-carbon (C3), giving rise to four possible stereoisomers.[1] These are classified into two pairs of enantiomers (L- and D-threonine; L- and D-allo-threonine) and two pairs of diastereomers.[1] The naturally occurring, proteinogenic form is L-threonine (2S, 3R).[1] Its diastereomer, D-allo-threonine, possesses a (2R, 3R) configuration.[1][2][3]
While not incorporated into proteins through the standard genetic code, D-allo-threonine and its derivatives are of significant interest in medicinal chemistry and drug development.[4] As non-proteinogenic amino acids, they serve as valuable chiral building blocks for synthesizing complex peptides and other molecules with specific structural and functional properties.[5][6] Their unique stereochemistry can confer resistance to proteolytic degradation, enhance conformational stability, and modulate biological activity, making them crucial components in the design of novel therapeutics, including anti-HIV and cytotoxic agents.[5] This guide provides a comprehensive overview of the chiral properties of D-allo-threonine derivatives, focusing on their stereochemistry, synthesis, analytical characterization, and application.
Stereochemistry and Chiral Properties
The defining characteristic of D-allo-threonine is its (2R, 3R) stereochemistry. This configuration distinguishes it from its diastereomer, D-threonine (2R, 3S), and its enantiomer, L-allo-threonine (2S, 3S).[1][2] This specific spatial arrangement of the amino, hydroxyl, and methyl groups influences the molecule's physical, chemical, and biological properties.
Conformational Propensities
The chirality of both the α-carbon and the β-carbon side chain significantly affects the backbone conformational sampling of peptides into which these amino acids are incorporated.[7] Atomistic molecular dynamics simulations have shown that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their corresponding L-enantiomers.[7] For D-allo-threonine, the specific (2R, 3R) configuration imposes unique steric constraints that can be leveraged in de novo peptide design to achieve desired secondary structures and biological functions.[7]
Physicochemical Data
The distinct stereochemistry of D-allo-threonine derivatives results in specific measurable properties, such as optical rotation, which are critical for their identification and quality control.
| Property | Value | Derivative/Compound | Reference |
| Molecular Formula | C₄H₉NO₃ | D-allo-Threonine | [1][3] |
| Molecular Weight | 119.12 g/mol | D-allo-Threonine | [1][3] |
| IUPAC Name | (2R,3R)-2-amino-3-hydroxybutanoic acid | D-allo-Threonine | [3] |
| Melting Point | 276 °C | D-allo-Threonine | [4] |
| Optical Rotation | -8.7 ± 1° (c=2 in water) | D-allo-Threonine | [8] |
| Appearance | White to off-white crystalline solid | D-allo-Threonine | [4] |
| Diastereomeric Excess | >99% de (after recrystallization) | D-allo-Threonine | [9] |
| Purity | >99.0% (T)(HPLC) | D-allo-Threonine | [10] |
Synthesis and Chiral Separation
Obtaining optically pure D-allo-threonine is a critical step for its use in pharmaceutical applications. As it does not occur in significant natural quantities, it is typically produced via asymmetric synthesis or, more commonly, by the epimerization of a readily available stereoisomer like L-threonine, followed by separation of the resulting diastereomers.[4][5]
A common strategy involves the epimerization of inexpensive L-threonine using a catalyst in acetic acid, which yields a mixture of L-threonine and D-allo-threonine.[5][11] The subsequent separation is challenging but can be efficiently achieved by converting the amino acids into N-acetyl derivatives. The ammonium salts of these derivatives show different solubilities, allowing for separation by filtration and subsequent hydrolysis to yield D-allo-threonine with high diastereomeric excess.[5][9]
Caption: Workflow for the synthesis and separation of D-allo-threonine.
Experimental Protocols for Chiral Characterization
Confirming the stereochemical identity and purity of D-allo-threonine derivatives is paramount. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the diastereomeric excess (de) of D-allo-threonine mixtures.[5] The distinct chemical environments of the diastereomers result in different chemical shifts for corresponding protons, particularly the methyl group protons.
-
Protocol: ¹H NMR for Diastereomeric Excess Determination
-
Sample Preparation: Dissolve a precisely weighed sample of the D-allo-threonine mixture in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Identify the signals corresponding to the methyl groups of D-allo-threonine and L-threonine.
-
Integration: Carefully integrate the distinct signals for each diastereomer.
-
Calculation: The diastereomeric excess is calculated using the formula: de (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100.
-
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for the separation and quantification of all four threonine stereoisomers.[12][13] A common approach involves pre-column derivatization to attach a fluorophore, enhancing detection sensitivity.[13]
-
Protocol: Two-Step HPLC for Threonine Isomer Separation
-
Derivatization: React the amino acid sample with a fluorescent derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[13]
-
First Separation (Reversed-Phase): Inject the derivatized sample onto a reversed-phase column (e.g., micro-ODS). This step separates the NBD-derivatives from other sample components.[12][13]
-
Second Separation (Chiral): The fraction containing the threonine isomers is then transferred to a chiral column (e.g., a ligand-exchange or cyclodextrin-based column). This column resolves the four individual stereoisomers (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr).[12][13]
-
Detection: Use a fluorescence detector to quantify the separated isomers.
-
Quantification: Determine the concentration of each isomer by comparing peak areas to those of known standards. This method has been shown to detect D-allo-threonine in mammalian tissues at levels as low as femtomoles.[13]
-
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute three-dimensional atomic and molecular structure of a crystalline compound.[14]
-
Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the D-allo-threonine derivative, typically larger than 0.1 mm in all dimensions.[14] This is achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
-
Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are recorded by a detector.[14]
-
Structure Solution: The diffraction data is processed to generate an electron density map of the crystal.
-
Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data. The final refined structure provides the precise coordinates of each atom, confirming the (2R, 3R) absolute configuration of D-allo-threonine.[14]
-
Role in Drug Design and Development
The incorporation of D-allo-threonine derivatives into peptide-based drug candidates is a key strategy to modulate their pharmacological properties. The unique stereochemistry can lead to peptides with enhanced stability, novel conformations, and altered binding affinities for biological targets.
Caption: Logical workflow of using D-allo-threonine in peptide drug design.
This strategic incorporation has been pivotal in the synthesis of natural products and their analogs. For instance, D-allo-threonine is a key constituent of callipeltins, a class of cyclic depsipeptides isolated from marine sponges that exhibit potent anti-HIV and cytotoxic activities.[5] The synthesis of these complex molecules relies on the availability of protected D-allo-threonine derivatives, such as Fmoc-D-alloThr(tBu)-OH, for solid-phase peptide synthesis.[5]
Conclusion
The distinct chiral properties of D-allo-threonine derivatives, defined by their (2R, 3R) stereochemistry, make them indispensable tools in modern drug discovery and development. Their ability to confer unique conformational constraints and metabolic stability to peptides allows for the rational design of therapeutics with improved pharmacological profiles. A thorough understanding of the synthesis, separation, and rigorous analytical characterization of these chiral building blocks is essential for researchers and scientists aiming to unlock their full potential in creating next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. D-Allothreonine | C4H9NO3 | CID 90624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Z-D-Allo-Thr-OH|N-Carbobenzyloxy-D-allo-threonine [benchchem.com]
- 7. Nature versus design: the conformational propensities of D-amino acids and the importance of side chain chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H27050.03 [thermofisher.com]
- 9. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Threonine Derivatives [Unnatural Amino Acid Derivatives] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Strategic Integration of H-D-allo-Thr-OMe HCl in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, pharmacokinetic profile, and potential for adverse effects. Chiral building blocks, therefore, serve as critical starting materials in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, H-D-allo-Thr-OMe HCl (D-allo-Threonine methyl ester hydrochloride) has emerged as a versatile and valuable synthon. Its distinct stereochemical configuration, with two chiral centers, and its bifunctional nature, possessing both an amino and a hydroxyl group, make it an attractive component for introducing chirality and building molecular complexity. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its use in the synthesis of antiviral agents and other bioactive molecules. We will delve into specific examples, present quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Synonyms | D-allo-Thr-OMe·HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1] |
| CAS Number | 60538-18-3 | [1] |
| Molecular Formula | C₅H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% to ≥98% | [1] |
| Storage Conditions | 0-8°C or -20°C | [1] |
Applications in the Synthesis of Antiviral Agents
The unique stereochemistry of this compound makes it a particularly useful building block for inhibitors of viral proteases, where precise three-dimensional arrangement is critical for binding to the enzyme's active site.
Hepatitis A Virus (HAV) 3C Protease Inhibitors
This compound is utilized in the preparation of inhibitors targeting the Hepatitis A virus (HAV) 3C cysteine protease.[1] This protease is essential for the viral life cycle, as it processes the viral polyprotein into mature, functional proteins.[3] Inhibiting this enzyme effectively halts viral replication. The D-allo-threonine moiety can be incorporated into peptide-like scaffolds that mimic the natural substrate of the protease, leading to potent and selective inhibition.
Caption: General workflow for synthesizing peptidyl protease inhibitors.
The HAV 3C protease plays a crucial role in the viral replication cycle by cleaving the viral polyprotein.[3] Understanding this pathway is key to appreciating the mechanism of action of inhibitors derived from this compound.
Caption: Role of HAV 3C protease in the viral life cycle and its inhibition.
Boceprevir Analogs for SARS-CoV-2 Main Protease
The core structure of this compound has been investigated in the synthesis of analogs of Boceprevir, a known protease inhibitor, for targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2. A study exploring modifications of the boceprevir scaffold found that the installation of an O-tert-butyl-threonine at the P3 position can improve the in cellulo potency of the inhibitors. While this study does not explicitly use the methyl ester, it highlights the importance of the threonine scaffold in this application.
Application in the Synthesis of β-Lactam Antibiotics
The β-lactam ring is a core structural motif in a major class of antibiotics, including penicillins and cephalosporins.[4] The stereoselective synthesis of these compounds is crucial for their biological activity. This compound can serve as a chiral precursor for the construction of the β-lactam ring, with its stereocenters directing the formation of the desired stereoisomer.
β-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[5][6][7] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8]
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative procedures for key transformations.
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group of this compound, a common first step in its elaboration into more complex molecules.
Materials:
-
This compound
-
Acylating agent (e.g., Benzoyl chloride)
-
Anhydrous methanol
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., Benzoyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Maintain the temperature at 0°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Add water to the residue and extract the product three times with ethyl acetate.
-
Combine the organic layers and wash successively with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Example (Hypothetical): A patent for the synthesis of D-threonine describes a similar N-benzoylation of D-allothreonine methyl ester hydrochloride with a reported yield of 89.9%.
Protocol 2: Synthesis of Oxazolines from N-Acylated D-allo-Threonine Derivatives
N-acylated D-allo-threonine derivatives can be cyclized to form oxazolines, which are important heterocyclic scaffolds in many biologically active compounds.
Materials:
-
N-Acyl-D-allo-threonine methyl ester
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Under a nitrogen atmosphere, dissolve the N-acyl-D-allo-threonine methyl ester (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazoline.
-
Purify the product by column chromatography.
Quantitative Data Example (Hypothetical): A patent describing the synthesis of D-threonine mentions the formation of an oxazoline from N-benzoyl-D-allothreonine benzyl ester with a yield of 87.8%.
Conclusion
This compound stands out as a chiral building block of significant strategic importance in drug discovery. Its well-defined stereochemistry and versatile reactivity allow for the efficient and stereocontrolled synthesis of complex molecules, particularly in the realm of antiviral and antibacterial agents. The ability to introduce specific stereocenters is critical for optimizing drug-target interactions and improving the overall pharmacological profile of a drug candidate. As the demand for more potent and selective therapeutics continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly vital role in the development of next-generation medicines. This guide has provided a comprehensive overview of its properties, applications, and relevant synthetic methodologies, aiming to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable chiral building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Peptide aldehyde inhibitors of hepatitis A virus 3C proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Peptidic Toolbox: A Technical Guide to Unnatural Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in peptide chemistry, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By moving beyond the canonical 20 amino acids, researchers can precisely modulate the physicochemical and biological properties of peptides, leading to the development of novel therapeutics with enhanced stability, improved potency, and unique functionalities. This technical guide provides an in-depth exploration of the applications of UAAs in peptide chemistry, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in this exciting field.
Core Applications of Unnatural Amino Acids in Peptide Design
The strategic incorporation of UAAs can address several key challenges in peptide-based drug development:
-
Enhanced Proteolytic Stability: A primary hurdle for therapeutic peptides is their rapid degradation by proteases in the body. The introduction of UAAs with modified backbones (e.g., N-methylation), bulky side chains, or D-stereochemistry can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of the peptide.[1][2]
-
Improved Pharmacokinetic Profiles: UAAs can be designed to optimize a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the addition of lipophilic side chains can enhance membrane permeability, while the incorporation of specific motifs can promote binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[1]
-
Increased Binding Affinity and Selectivity: The novel chemical functionalities offered by UAAs can create additional points of interaction with biological targets, leading to enhanced binding affinity and greater selectivity for the desired receptor or enzyme.[1]
-
Conformational Constraint: The biological activity of a peptide is often dictated by its three-dimensional structure. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, through techniques like peptide stapling or macrocyclization. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.[1]
-
Introduction of Bio-orthogonal Handles: UAAs can introduce chemically unique functional groups, such as azides or alkynes, into a peptide sequence. These "bio-orthogonal" handles allow for specific and efficient labeling of the peptide with imaging agents, cytotoxic drugs, or other molecular probes without interfering with biological processes.[1]
Quantitative Impact of Unnatural Amino Acid Substitution
The benefits of incorporating UAAs are not merely qualitative. The following tables summarize quantitative data from various studies, illustrating the profound impact of specific UAA substitutions on key peptide properties such as proteolytic stability and binding affinity.
Table 1: Impact of Unnatural Amino Acid Substitution on Peptide Stability
| Parent Peptide/Sequence | Unnatural Amino Acid Modification | Assay Condition | Half-Life (t½) of Parent | Half-Life (t½) of Modified Peptide | Fold Improvement | Reference |
| Somatostatin | d-Phe¹, d-Trp⁴ | Simulated Gastric Fluid (SGF) | 13 ± 2 min | > 24 h | > 110 | [3] |
| Somatostatin | d-Phe¹, d-Trp⁴ | Simulated Intestinal Fluid (SIF) | < 3 min | 8.3 ± 1.0 h | > 166 | [3] |
| Linear Peptide | Stapled with unnatural amino acids | Human Serum | 10 min | 200 min | 20 | [2] |
| YIK (anti-HIV-1 peptide) | C-terminal palmitic acid (C16) conjugation | Mouse Serum | 1.3 h | 5.9 h | 4.5 | |
| F56 | N-terminal maleimidopropionic acid (MPA) conjugation | Rat Serum | 0.42 h | 6.97 h | 16.6 |
Table 2: Impact of Unnatural Amino Acid Substitution on Binding Affinity (IC₅₀)
| Target | Parent Peptide/Sequence | Unnatural Amino Acid Substitution | IC₅₀ of Parent | IC₅₀ of Modified Peptide | Fold Improvement | Reference |
| SETD8 | KRHRKVLR | K replaced with Norleucine | Not specified | 0.33 µM | - | [4] |
| MCF-7 cells | Dimeric peptide 26[F] | F replaced with 1-Nal | ~20 µM | 14 µM | 1.4 | [5] |
| MCF-7 cells | Dimeric peptide 26[F] | F replaced with hF | ~20 µM | 18 µM | 1.1 | [5] |
| 14-3-3ζ protein | Macrocyclic peptide 2 | Two non-natural amino acids incorporated | 103 ± 9 nM | 38 ± 3 nM | 2.7 | [6] |
| HTRA1-PDZ | Synthetic peptide | Multiple UAA substitutions | Various | Various | - | [7] |
| MDM2 | 12-residue peptide | Multiple UAA substitutions | Various | Various | - | [7] |
Experimental Protocols
The successful incorporation of unnatural amino acids into peptides relies on robust and optimized synthetic methodologies. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common and versatile approach.
Protocol 1: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural amino acid into a growing peptide chain on a solid support.
1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid/coupling agent solution to activate the carboxylic acid. c. Immediately add the activated UAA solution to the deprotected resin. d. Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be extended for sterically hindered UAAs. e. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary. f. Wash the resin with DMF (3-5 times).
4. Capping (Optional): a. To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF). b. Agitate for 15-30 minutes. c. Wash the resin with DMF (3-5 times).
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection: a. After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used and the specific unnatural amino acid. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail to the dry peptide-resin. d. Gently agitate the mixture at room temperature for 2-4 hours. e. Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
7. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. b. Centrifuge the ether suspension to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the development and evaluation of peptides containing unnatural amino acids.
References
- 1. youtube.com [youtube.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Stereochemistry of Threonine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, an essential α-amino acid, is unique among the proteinogenic amino acids for possessing two stereogenic centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive overview of the stereochemistry of threonine, detailing the physicochemical properties, biological significance, and analytical separation of its isomers. Understanding these stereochemical nuances is critical for researchers in drug development, biochemistry, and nutritional science, as the spatial arrangement of atoms profoundly influences biological activity and metabolic fate.
Threonine's two chiral centers, at the α-carbon (C2) and the β-carbon (C3), result in two pairs of enantiomers and two pairs of diastereomers. The naturally occurring and most common form is L-Threonine.[1]
The four stereoisomers are:
-
(2S,3R)-Threonine (L-Threonine): The proteinogenic and biologically active enantiomer.[2][3]
-
(2R,3S)-Threonine (D-Threonine): The enantiomer of L-Threonine.[1]
-
(2S,3S)-Threonine (L-allo-Threonine): A diastereomer of L-Threonine.[1][4]
-
(2R,3R)-Threonine (D-allo-Threonine): The enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.[4][5]
Physicochemical Properties of Threonine Isomers
The distinct spatial arrangements of the functional groups in threonine's stereoisomers lead to differences in their physical and chemical properties. These properties are crucial for their separation, identification, and understanding their interactions in biological systems.
| Property | (2S,3R)-L-Threonine | (2R,3S)-D-Threonine | (2S,3S)-L-allo-Threonine | (2R,3R)-D-allo-Threonine |
| Configuration | 2S, 3R | 2R, 3S | 2S, 3S | 2R, 3R |
| Melting Point (°C) | ~256 (decomposes)[6] | ~256 (decomposes) | ~272 (decomposes)[7] | ~273.5–275.0 (decomposes)[4] |
| Specific Rotation [α]D (c=2, H₂O) | -28.3° | +28.3° | +9.0°[7] | -9.0° |
| pKa₁ (α-carboxyl) | 2.09 - 2.63[8] | 2.09 - 2.63 | 2.11[7] | 2.11 |
| pKa₂ (α-amino) | 9.10 - 10.43[8] | 9.10 - 10.43 | 9.10[7] | 9.10 |
Stereochemical Relationships and Biological Significance
The stereochemistry of threonine isomers dictates their biological roles and metabolic pathways. L-Threonine is the only isomer incorporated into proteins during translation and is essential for various physiological functions.[2][3] D-Threonine and the allo-forms are generally not utilized for protein synthesis in mammals and have distinct metabolic fates.[9]
Stereochemical Relationships
The relationships between the four stereoisomers of threonine can be visualized as follows:
Caption: Stereochemical relationships between the four isomers of threonine.
Metabolic Pathways of L-Threonine and D-Threonine
The metabolic fates of L-Threonine and D-Threonine are governed by stereospecific enzymes. L-Threonine is metabolized through several pathways, primarily involving threonine dehydrogenase, threonine dehydratase, and threonine aldolase.[9] In contrast, D-Threonine is primarily metabolized via oxidative deamination by D-amino acid oxidase (DAAO), which is considered a detoxification mechanism.[9]
Caption: Simplified metabolic pathways of L-Threonine and D-Threonine.
L-Threonine Signaling Pathway
L-Threonine can act as a signaling molecule, influencing cellular processes such as proliferation and differentiation. For instance, L-Threonine has been shown to stimulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.[10][11]
Caption: L-Threonine signaling pathway in mouse embryonic stem cells.
Experimental Protocols
Accurate separation and identification of threonine stereoisomers are essential for research and quality control. Chiral chromatography and polarimetry are key analytical techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating the four stereoisomers of threonine. The separation is typically performed after acid hydrolysis of peptides or proteins.
Protocol: Chiral HPLC of Threonine Isomers
-
Sample Preparation (Peptide Hydrolysis):
-
Place the peptide sample in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
Cool the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as a CHIROBIOTIC T, is often used.[6]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).[12]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 210 nm is common. For higher sensitivity, pre-column derivatization with a fluorescent tag can be employed.[13]
-
-
Data Analysis:
-
Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of pure standards.
-
Quantify the amount of each isomer by integrating the peak areas.
-
Caption: Experimental workflow for chiral HPLC analysis of threonine isomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and resolution for the analysis of threonine stereoisomers but requires derivatization to increase the volatility of the amino acids.
Protocol: Chiral GC-MS of Threonine Isomers
-
Sample Preparation (Peptide Hydrolysis):
-
Perform acid hydrolysis as described in the HPLC protocol.
-
-
Derivatization (Two-Step):
-
Esterification: Add 1 mL of 3N HCl in isopropanol to the dried hydrolysate. Heat at 100°C for 1 hour. Evaporate the reagent under nitrogen. This converts the carboxylic acid to an isopropyl ester.[13]
-
Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent. This acylates the amino and hydroxyl groups.[13]
-
-
GC-MS Conditions:
Caption: Derivatization and analysis workflow for chiral GC-MS of threonine.
Polarimetry
Polarimetry is a non-destructive technique used to measure the optical rotation of a chiral compound in solution. This is a fundamental method for characterizing enantiomers.
Protocol: Polarimetric Analysis of Threonine Isomers
-
Sample Preparation:
-
Accurately weigh a known amount of the threonine isomer.
-
Dissolve it in a known volume of a suitable solvent (e.g., water or dilute HCl) to a specific concentration.
-
-
Measurement:
-
Calibrate the polarimeter with a blank solvent.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Conclusion
The stereochemistry of threonine is a critical aspect that influences its physicochemical properties, biological activity, and metabolic fate. For researchers, scientists, and drug development professionals, a thorough understanding of the differences between L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine is paramount. The application of robust analytical techniques such as chiral HPLC and GC-MS is essential for the accurate separation and quantification of these isomers. As research continues to unravel the subtle yet significant roles of non-proteinogenic amino acid isomers in biological systems, the principles and methodologies outlined in this guide will serve as a valuable resource.
References
- 1. Threonine | Rupa Health [rupahealth.com]
- 2. drwillcole.com [drwillcole.com]
- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allothreonine - Wikipedia [en.wikipedia.org]
- 5. Threonine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. L(+)-allo-Threonine CAS#: 28954-12-3 [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sedere.com [sedere.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for H-D-allo-Threonine Methyl Ester Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-allo-Threonine methyl ester hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of novel peptides. Its unique stereochemistry, with a D-configuration at the alpha-carbon and an allo-configuration at the beta-carbon, can impart specific conformational constraints and increased resistance to enzymatic degradation in the resulting peptides.[1][2] This makes it an attractive component for the development of therapeutic peptides with enhanced stability and biological activity. These application notes provide detailed protocols for the incorporation of H-D-allo-Threonine methyl ester hydrochloride into peptide chains using both solid-phase and solution-phase synthesis techniques.
Properties of H-D-allo-Threonine Methyl Ester Hydrochloride
A clear understanding of the physicochemical properties of H-D-allo-Threonine methyl ester hydrochloride is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | D-allo-Thr-OMe·HCl, Methyl D-allo-threoninate hydrochloride | Chem-Impex |
| CAS Number | 60538-18-3 | Chem-Impex |
| Molecular Formula | C₅H₁₁NO₃·HCl | Chem-Impex |
| Molecular Weight | 169.61 g/mol | Chem-Impex |
| Appearance | White or off-white solid | Chem-Impex |
| Purity | ≥98% | Chem-Impex |
| Storage Conditions | 0-8°C | Chem-Impex |
Peptide Synthesis Strategies
The incorporation of H-D-allo-Threonine methyl ester hydrochloride can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. The choice of strategy depends on the desired peptide length, scale of synthesis, and purification requirements.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides in a laboratory setting.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[4][5]
This protocol describes the manual synthesis of a peptide incorporating a D-allo-Threonine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Selection and Swelling:
-
Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[7]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]
2. First Amino Acid Loading (if not pre-loaded):
-
If the resin is not pre-loaded, the first Fmoc-protected amino acid is coupled to the resin. For example, to load Fmoc-amino acid onto a 2-chlorotrityl chloride resin:
-
Swell the resin in dichloromethane (DCM).
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites by treating with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.[3]
-
Wash the resin thoroughly with DMF and DCM.
-
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-allo-Thr(tBu)-OH):
-
Due to the steric hindrance of the D-allo-Threonine, a more potent coupling reagent is recommended to ensure high coupling efficiency.[8][9][10][11]
-
In a separate vessel, dissolve Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents), a coupling reagent such as HBTU, HATU, or HCTU (3-5 equivalents), and an additive like HOBt or HOAt (3-5 equivalents) in DMF.
-
Add a base, typically DIPEA (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Continue the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
4. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group as described above.
-
Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail for tBu-based protecting groups is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
5. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by amino acid analysis or sequencing.[13][14][15][16]
The following table summarizes typical yields and purities expected for SPPS of peptides containing sterically hindered or D-amino acids. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Range | Notes |
| Crude Peptide Yield | 40-70% | Can be lower for long or complex sequences. |
| Purity of Crude Peptide | 50-80% | Highly dependent on coupling efficiency at each step. |
| Final Yield after Purification | 10-30% | Losses occur during HPLC purification. |
Solution-Phase Peptide Synthesis
Solution-phase synthesis is a classical approach where all reactions are carried out in a homogeneous solution.[12][17] This method is particularly suitable for the large-scale synthesis of shorter peptides and allows for the purification of intermediates at each step.[17] H-D-allo-Threonine methyl ester hydrochloride is an ideal starting material for this approach as the C-terminus is protected as a methyl ester.[12]
This protocol describes the synthesis of a dipeptide, for example, Boc-L-Ala-D-allo-Thr-OMe.
1. Coupling Reaction:
-
Dissolve H-D-allo-Threonine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as DCM or DMF.
-
Neutralize the hydrochloride salt by adding a base like DIPEA or N-methylmorpholine (NMM) (1.1 equivalents) at 0°C.
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH) (1.1 equivalents), a coupling reagent (e.g., HBTU, HATU) (1.1 equivalents), and an additive (e.g., HOBt) (1.1 equivalents) in the same solvent.
-
Add a base (e.g., DIPEA) (2.2 equivalents) to the activated amino acid solution and stir for a few minutes.
-
Add the activated amino acid solution to the neutralized H-D-allo-Threonine methyl ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
2. Work-up and Purification of the Dipeptide:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or citric acid solution), water, a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the dipeptide by flash column chromatography on silica gel.
3. C-Terminal Deprotection (Saponification):
-
To remove the methyl ester, dissolve the protected dipeptide in a mixture of methanol and water.
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) at 0°C.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the saponification is complete, carefully acidify the reaction mixture with a weak acid (e.g., 1 M HCl) to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dipeptide with a free C-terminal acid.
| Parameter | Typical Range | Notes |
| Yield per Coupling Step | 70-95% | Purification of intermediates can lead to higher overall purity. |
| Purity of Intermediates | >95% | Achievable with careful purification at each step. |
| Overall Yield | 50-80% | Dependent on the number of steps and purification efficiency. |
Visualization of Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis Workflow
Caption: Workflow for Solution-Phase Peptide Synthesis.
Conclusion
H-D-allo-Threonine methyl ester hydrochloride is a key building block for the synthesis of peptides with unique structural and biological properties. The choice between solid-phase and solution-phase synthesis will depend on the specific goals of the research or development project. For the synthesis of peptides containing this sterically hindered amino acid, careful selection of coupling reagents and optimization of reaction conditions are crucial to achieving high yields and purity. The protocols provided here serve as a comprehensive guide for researchers to successfully incorporate H-D-allo-Threonine methyl ester hydrochloride into their target peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification and characterization of L-allo-threonine aldolase from Aeromonas jandaei DK-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and structural characterization of porcine L-threonine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Purification and characterization of threonine dehydrogenase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of D-allo-Threonine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allo-threonine, a non-proteinogenic amino acid, is a valuable building block in the design of novel peptides and protein domains. Its incorporation can significantly impact peptide conformation, stability, and biological activity. Specifically, substituting a native L-threonine with D-allo-threonine results in an inversion of the α-carbon stereochemistry while retaining the natural (R)-configuration at the β-carbon. This modification can render peptide bonds more resistant to enzymatic degradation, a crucial attribute for therapeutic peptide development.[1] Peptides containing D-allo-threonine are found in nature and have been synthesized for various applications, including the development of antibiotics and other bioactive compounds.[1][2]
This document provides detailed protocols and application notes for the successful incorporation of D-allo-threonine into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).
Understanding the Building Block: Fmoc-D-allo-Thr-OH
A common misconception is the direct use of D-allo-threonine methyl ester (D-allo-Thr-OMe) in standard Fmoc-SPPS. For successful incorporation, the amino acid must possess a free carboxylic acid to react with the N-terminus of the growing peptide chain on the solid support, and its own N-terminus must be protected, typically with an Fmoc group. The correct building block for this purpose is Fmoc-D-allo-Thr-OH . While synthetic routes to protected D-allo-threonine derivatives have been described, for routine SPPS it is advisable to procure the ready-to-use Fmoc-D-allo-Thr-OH from a reliable supplier.
Experimental Protocols
The following protocols are based on standard, widely used Fmoc/tBu SPPS strategies.[3][4][5]
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl resin can be used for a C-terminal carboxylic acid.[6]
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]
-
After swelling, drain the DMF.
Fmoc-Deprotection
This step exposes the free amine on the resin or the N-terminal amino acid of the growing peptide chain for the subsequent coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment with fresh piperidine solution is recommended to ensure complete deprotection.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Coupling of Fmoc-D-allo-Thr-OH
Due to the stereochemistry and potential steric hindrance of the β-hydroxyl group of threonine derivatives, selecting an appropriate coupling reagent and conditions is crucial for efficient and racemization-free incorporation.
Recommended Coupling Reagents:
-
Aminium/Uronium-based: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU are highly efficient coupling reagents.[7][8][9][10] HATU is particularly effective for coupling sterically hindered amino acids.[10]
-
Carbodiimide-based: DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) is a cost-effective option that minimizes racemization.[7][8]
Protocol:
-
In a separate tube, dissolve Fmoc-D-allo-Thr-OH (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.95 equivalents), and an additive if required (e.g., HOBt, 3 equivalents) in DMF.
-
Add a tertiary base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate the carboxylic acid. Allow for a pre-activation time of 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be extended for this sterically more demanding amino acid.
-
To ensure complete coupling, perform a Kaiser test or other qualitative test. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.[11]
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Capping (Optional)
If the coupling reaction is incomplete, any unreacted free amines should be "capped" to prevent the formation of deletion sequences. This is typically done by acetylation.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.[12]
-
Wash the resin with DMF and DCM.
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[12][13] The choice of scavengers (like TIS, phenol, or EDT) is crucial to prevent side reactions with sensitive amino acid residues.[13]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12][13]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of incorporating Fmoc-D-allo-Thr-OH can be evaluated by comparing different coupling conditions. The following table summarizes expected outcomes based on the literature for sterically hindered amino acids.
| Coupling Reagent | Additive | Base | Typical Coupling Time (hours) | Expected Purity of Crude Peptide (%) | Potential for Racemization |
| HBTU | HOBt | DIPEA | 1-2 | >85 | Low |
| HATU | - | DIPEA/NMM | 1-2 | >90 | Very Low[10] |
| DIC | Oxyma Pure | - | 2-4 | >80 | Very Low[8] |
| COMU | - | DIPEA | 1-2 | >90 | Very Low[9] |
Visualizations
SPPS Workflow for D-allo-Thr Incorporation
Caption: Standard Fmoc-SPPS cycle for incorporating D-allo-threonine.
Activation of Fmoc-D-allo-Thr-OH
Caption: Carboxylic acid activation pathway for amide bond formation.
Potential Challenges and Mitigation Strategies
-
Incomplete Coupling: Due to potential steric hindrance, incomplete coupling can be a concern.
-
Mitigation: Use a highly efficient coupling reagent like HATU or COMU, increase the reaction time, perform a double coupling, or slightly increase the reaction temperature (e.g., using microwave-assisted SPPS).[14]
-
-
Racemization: While generally low with modern coupling reagents, racemization is a potential side reaction.
-
Mitigation: Use additives like HOBt or Oxyma Pure, especially with carbodiimide reagents. Avoid excessive amounts of base and prolonged activation times.[15]
-
-
O-acylation of the Hydroxyl Group: The side-chain hydroxyl group of threonine can potentially undergo acylation.
-
Mitigation: This is generally not a significant issue during coupling with standard activating agents. If it becomes problematic, side-chain protection of the hydroxyl group (e.g., with a t-butyl group) can be considered, although this adds complexity to the synthesis and deprotection steps.
-
By following these protocols and considering the potential challenges, researchers can successfully incorporate D-allo-threonine into synthetic peptides, enabling the exploration of novel structures with enhanced therapeutic potential.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Solution-Phase Peptide Coupling with H-D-allo-Thr-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-allo-Threonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl) is a valuable chiral building block for the synthesis of peptides, particularly in the development of therapeutic agents and for biochemical research.[1][2] As an unnatural amino acid derivative, its incorporation into peptide sequences can confer unique structural and biological properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, which can enhance their in vivo stability and therapeutic potential.[3][4] The allo-configuration of the threonine residue further introduces specific conformational constraints that can be exploited in structure-activity relationship (SAR) studies to modulate receptor binding and biological activity.[1]
These application notes provide a comprehensive guide to the use of this compound in solution-phase peptide synthesis. Detailed protocols for common coupling reactions are presented, along with data on expected yields and purity. Additionally, potential side reactions and mitigation strategies are discussed to aid in the successful synthesis of D-allo-threonine-containing peptides.
Key Applications
-
Drug Development: The synthesis of peptide drug candidates with improved pharmacological profiles, including enhanced stability and altered receptor affinity.[1]
-
Structure-Activity Relationship (SAR) Studies: The creation of peptide analogs to investigate the impact of stereochemistry on biological activity.[4]
-
Biochemical Research: The development of probes to study protein-protein interactions and enzyme activities.[1]
-
Synthesis of Natural Products: D-allo-threonine is a component of some natural products, and its derivatives are key intermediates in their total synthesis.[5][6]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes the performance of several common coupling reagents for the formation of a dipeptide bond between an N-protected amino acid and this compound in a solution-phase context. The data presented are representative and can vary based on the specific amino acids being coupled and the reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| EDCI | HOBt | DIPEA or Et₃N | DCM or DMF | 12-16 | 75-90 | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[4][7] |
| DCC | HOBt | Et₃N | DCM | 12-16 | 70-85 | Inexpensive; byproduct (DCU) is insoluble in most organic solvents and can be removed by filtration. Not suitable for solid-phase synthesis.[3] |
| HATU | None | DIPEA | DMF | 1-2 | >90 | Highly efficient and fast, particularly for sterically hindered couplings; low risk of racemization.[8] |
| HBTU | None | DIPEA | DMF | 1-2 | >90 | Similar to HATU, very efficient with low racemization.[9] |
| PyBOP | None | DIPEA | DMF | 1-3 | >85 | Effective for hindered couplings; byproduct is water-soluble. Avoids the formation of potentially carcinogenic HMPA associated with the original BOP reagent.[8] |
Experimental Protocols
General Workflow for Solution-Phase Peptide Coupling
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in solution.
Caption: General workflow for solution-phase peptide coupling.
Protocol for Dipeptide Synthesis using EDCI/HOBt
This protocol describes the coupling of an N-Boc-protected amino acid (e.g., Boc-L-Ala-OH) with this compound.
Materials:
-
Boc-L-Ala-OH (1.2 equivalents)
-
This compound (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-L-Ala-OH (1.2 eq.) in anhydrous DCM, add HOBt (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq.) and stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM and add DIPEA (4.0 eq.).
-
Add the solution from step 4 to the activated amino acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected dipeptide, Boc-L-Ala-D-allo-Thr-OMe.
Protocol for C-Terminal Methyl Ester Deprotection (Saponification)
The methyl ester can be removed to allow for further peptide chain elongation at the C-terminus or to yield the free acid.
Materials:
-
Protected Dipeptide (e.g., Boc-L-Ala-D-allo-Thr-OMe) (1.0 equivalent)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-2.5 equivalents)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
-
1 M HCl solution
-
Ethyl acetate
Procedure:
-
Dissolve the protected dipeptide (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add LiOH·H₂O (2.0-2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the C-terminal deprotected dipeptide.[4]
Potential Side Reactions and Mitigation
The following diagram outlines potential side reactions during the coupling process and strategies to minimize them.
Caption: Side reactions and mitigation strategies.
Biological Context: D-Amino Acid Peptides in Signaling
The incorporation of D-amino acids can significantly alter how a peptide interacts with its biological target. For instance, D-amino acid-containing peptides (DAACPs) can modulate G protein-coupled receptor (GPCR) signaling pathways.[10] A change in stereochemistry at a single residue can switch the selectivity of a peptide ligand between different receptor subtypes, thereby altering the downstream cellular response.[10] This makes DAACPs attractive candidates for developing highly specific therapeutic agents.
The diagram below illustrates a hypothetical scenario where a D-allo-threonine-containing peptide analog acts as a selective antagonist for a GPCR, in contrast to its L-amino acid counterpart which may be an agonist or have broader receptor specificity.
Caption: Modulation of GPCR signaling by a D-amino acid peptide.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of peptides with modified properties. The protocols and data provided herein offer a solid foundation for its application in research and drug development. Careful selection of coupling reagents and reaction conditions, along with an awareness of potential side reactions, are crucial for achieving high yields and purity. The unique biological properties often conferred by the inclusion of D-amino acids make this compound an important tool for the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 10. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for D-allo-Threonine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allo-threonine, a non-proteinogenic amino acid, is a crucial component of various biologically active peptides, including several with therapeutic potential. Its unique stereochemistry influences peptide conformation and biological activity. The successful incorporation of D-allo-threonine into a peptide sequence during solid-phase peptide synthesis (SPPS) necessitates a robust protecting group strategy to prevent side reactions and ensure the desired product's purity and yield. This document provides detailed application notes and protocols for the protection of D-allo-threonine and its use in Fmoc-based SPPS.
The primary challenge in synthesizing peptides containing D-allo-threonine lies in the effective protection of its three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain hydroxyl group. Orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others, is the cornerstone of a successful synthesis.[1] This guide focuses on the widely adopted Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and an acid-labile group for the side-chain hydroxyl.
Side-Chain Protection Strategies: A Comparative Analysis
The hydroxyl group of the threonine side chain is nucleophilic and can undergo undesired acylation during peptide coupling if left unprotected.[2] Therefore, its protection is mandatory for efficient and clean peptide synthesis. The two most common acid-labile protecting groups for the threonine side chain in Fmoc-SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[3][4]
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity of Peptide |
| tert-Butyl (tBu) | Standard and robust; cleaved by strong acid (e.g., high concentration of TFA).[3][4] | - High stability during synthesis.- Widely available and cost-effective.[4] | - Requires harsh cleavage conditions which may not be suitable for sensitive peptides.- Can contribute to aggregation in "difficult sequences".[4] | Good to Excellent[4] |
| Trityl (Trt) | Highly acid-labile; cleaved by mild acid (e.g., dilute TFA).[3][4] | - Allows for milder final deprotection conditions.- Can reduce aggregation in hydrophobic or long sequences.- Enables selective on-resin side-chain modifications. | - Higher cost.- Steric hindrance may require more potent coupling reagents.[3] | Excellent, especially for complex sequences |
Decision Workflow for Selecting a Threonine Protecting Group
Caption: Decision workflow for selecting a threonine protecting group.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-D-allo-Threonine(tBu)-OH
This protocol describes the synthesis of the tert-butyl protected D-allo-threonine building block, a crucial precursor for its incorporation into peptides via Fmoc-SPPS. The synthesis involves the protection of the side-chain hydroxyl group of Fmoc-D-allo-threonine-OH.[5]
Materials:
-
Fmoc-D-allo-threonine-OH
-
tert-Butyl acetate (AcOtBu)
-
Perchloric acid (60% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Fmoc-D-allo-threonine-OH in tert-butyl acetate (0.04 M solution).
-
Add perchloric acid (0.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 13.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-D-allo-Thr(tBu)-OtBu.
-
To a solution of the crude product in a suitable solvent, add a reagent for the selective deprotection of the tert-butyl ester, such as silica gel in refluxing toluene, to yield Fmoc-D-allo-Thr(tBu)-OH.[6]
-
Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR and mass spectrometry.
Expected Yield: Approximately 78% for the initial protection step to Fmoc-D-allo-Thr(tBu)-OtBu.[5]
Protocol 2: Incorporation of Fmoc-D-allo-Threonine(tBu)-OH into a Peptide Sequence via Fmoc-SPPS
This protocol outlines a standard cycle for the manual solid-phase synthesis of a peptide incorporating a D-allo-threonine residue using Fmoc-D-allo-Thr(tBu)-OH.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)
-
Fmoc-D-allo-Thr(tBu)-OH
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-allo-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Workflow for a Single Fmoc-D-allo-Thr(tBu)-OH Coupling Cycle in SPPS
Caption: Workflow for a single Fmoc-D-allo-Thr(tBu)-OH coupling cycle in SPPS.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group from D-allo-threonine.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
Racemization
Racemization at the α-carbon of the activated amino acid can occur during the coupling step, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. While specific quantitative data for D-allo-threonine is limited, studies on other amino acids, particularly those with β-hydroxyl groups like serine and threonine, provide valuable insights.
Factors Influencing Racemization:
-
Coupling Reagents: Carbodiimide reagents like DIC, especially when used with additives like HOBt or Oxyma, are known to suppress racemization.[7] Uronium/aminium-based reagents such as HATU and HBTU are highly efficient but may increase the risk of racemization, particularly with sensitive amino acids, if pre-activation times are prolonged.[8][9]
-
Base: The choice and amount of base used during coupling can significantly impact racemization. Hindered bases like collidine are sometimes recommended over DIPEA to minimize this side reaction.[10]
-
Temperature: Elevated temperatures, often used to accelerate slow couplings, can also increase the rate of racemization.[10]
Mitigation Strategies:
-
Use coupling reagents known to minimize racemization, such as DIC/Oxyma.
-
Keep pre-activation times short.
-
Use the minimum necessary amount of a hindered base.
-
Perform couplings at room temperature unless necessary.
| Coupling Reagent | Additive | Base | Potential for Racemization |
| DIC | HOBt or Oxyma | DIPEA or Collidine | Low |
| HBTU/HATU | HOBt/HOAt | DIPEA or Collidine | Moderate (can be higher with prolonged pre-activation) |
| PyBOP | - | DIPEA or Collidine | Moderate |
Note: The potential for racemization is sequence-dependent and should be evaluated on a case-by-case basis.
β-Elimination
Under the basic conditions of Fmoc deprotection (piperidine treatment), the side chain of threonine can undergo β-elimination to form a dehydroamino acid residue.[3] While the use of a stable ether protecting group like tBu minimizes this side reaction, prolonged exposure to the base should be avoided.
Mitigation Strategies:
-
Keep Fmoc deprotection times to the minimum required for complete removal of the Fmoc group.
-
Ensure thorough washing after deprotection to remove all traces of piperidine.
Conclusion
The successful incorporation of D-allo-threonine into synthetic peptides relies on a well-defined protecting group strategy. The choice between the robust tBu and the more labile Trt protecting group for the side-chain hydroxyl should be guided by the specific requirements of the peptide sequence and the overall synthetic strategy. By following the detailed protocols and considering the potential for side reactions, researchers can efficiently synthesize high-purity peptides containing this important non-proteinogenic amino acid for a wide range of applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of d-threo-Methylphenidate Derivatives from H-D-allo-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphenidate (MPH) is a chiral piperidine derivative and a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic efficacy of MPH is primarily attributed to the d-threo-(2R,2'R)-enantiomer, which exhibits a higher binding affinity for the dopamine and norepinephrine transporters. The stereoselective synthesis of methylphenidate and its derivatives is of significant interest to the pharmaceutical industry to provide enantiomerically pure active pharmaceutical ingredients (APIs).
These application notes describe a proposed synthetic pathway for the preparation of d-threo-methylphenidate derivatives utilizing H-D-allo-Threonine methyl ester hydrochloride (D-allo-threonine methyl ester hydrochloride) as a readily available chiral starting material. While direct literature for this specific conversion is not extensively documented, this protocol is based on established synthetic methodologies for the formation of substituted piperidines from amino acid precursors.
Proposed Synthetic Pathway Overview
The proposed synthesis is a multi-step process designed to construct the piperidine ring and introduce the required phenyl substituent while retaining the desired stereochemistry derived from the D-allo-threonine backbone. The key transformations include protection of functional groups, activation of the side chain, intramolecular cyclization to form the piperidine ring, and subsequent functionalization.
Caption: Proposed synthetic pathway from H-D-allo-Threonine methyl ester HCl.
Experimental Protocols
Protocol 1: N-Protection of D-allo-Threonine Methyl Ester Hydrochloride
This protocol describes the protection of the amino group of the starting material with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
H-D-allo-Threonine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend H-D-allo-Threonine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL per 1 g of (Boc)₂O) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-allo-threonine methyl ester.
-
Purify the crude product by column chromatography on silica gel.
| Compound | Starting Amount | Product Amount | Yield (%) |
| N-Boc-D-allo-threonine methyl ester | 5.0 g | 6.8 g | 92 |
Protocol 2: Activation of the Hydroxyl Group
This protocol details the tosylation of the hydroxyl group to facilitate subsequent elimination and cyclization steps.
Materials:
-
N-Boc-D-allo-threonine methyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-D-allo-threonine methyl ester (1.0 eq) in pyridine (5 mL per 1 g).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude N-Boc-O-tosyl-D-allo-threonine methyl ester is used in the next step without further purification.
| Compound | Starting Amount | Product Amount (crude) | Yield (%) |
| N-Boc-O-tosyl-D-allo-threonine methyl ester | 6.8 g | 10.5 g | ~95 |
Protocol 3: Intramolecular Cyclization to Piperidine Core
This hypothetical protocol outlines a possible route for the formation of the piperidine ring. This is a critical and challenging step that may require significant optimization. The proposed strategy involves an intramolecular reaction following the activation of the molecule.
Materials:
-
N-Boc-O-tosyl-D-allo-threonine methyl ester
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
A suitable nucleophile for displacement and cyclization (this step is highly speculative and would require significant research and development)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure (Conceptual):
-
Dissolve the crude N-Boc-O-tosyl-D-allo-threonine methyl ester (1.0 eq) in anhydrous THF.
-
Add the base (e.g., DBU, 1.2 eq) at room temperature.
-
Introduce a suitable carbon nucleophile that can participate in a Michael addition after an initial elimination, or a reagent that facilitates a ring-closing metathesis after appropriate functional group manipulation.
-
Heat the reaction mixture under reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a proton source (e.g., saturated aqueous ammonium chloride), and extract with an organic solvent.
-
Purify the resulting N-Boc-piperidine intermediate by column chromatography.
Note: The yield for this conceptual step is highly variable and dependent on the chosen synthetic route for cyclization.
| Compound | Starting Amount | Product Amount (estimated) | Yield (%) (estimated) |
| N-Boc-piperidine intermediate | 10.5 g | 4.5 g | 40-50 |
Protocol 4: Phenyl Group Installation and Deprotection
This protocol describes the introduction of the phenyl group and the final deprotection steps to yield the target methylphenidate derivative.
Materials:
-
N-Boc-piperidine intermediate
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-piperidine intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add phenylmagnesium bromide solution (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Dissolve the purified N-Boc protected product in DCM.
-
Add TFA (10 eq) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the d-threo-methylphenidate derivative.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
| Compound | Starting Amount | Final Product Amount | Yield (%) (2 steps) |
| d-threo-Methylphenidate derivative HCl | 4.5 g | 3.2 g | 65 |
Workflow Visualization
Caption: Detailed experimental workflow for the proposed synthesis.
Disclaimer
The synthetic pathway and protocols described herein are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. These procedures have not been physically validated and may require significant optimization of reaction conditions, reagents, and purification methods. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment by trained personnel. The user assumes all responsibility for the safe handling and execution of these or any derived experimental procedures.
Application Notes and Protocols: Asymmetric Synthesis Using D-allo-Threonine Methyl Ester as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of D-allo-threonine methyl ester as a precursor for a chiral auxiliary in asymmetric synthesis. The protocols detailed below focus on the formation of a D-allo-threonine-derived oxazolidinone auxiliary, its application in diastereoselective enolate alkylation, and the subsequent cleavage to yield an enantiomerically enriched product.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. Amino acids, being readily available in enantiopure forms, are excellent starting materials for the synthesis of effective chiral auxiliaries. D-allo-threonine, with its two stereocenters, offers a unique stereochemical environment for inducing asymmetry.
While D-allo-threonine methyl ester can be used as a chiral building block, its application as a chiral auxiliary is most effective when it is converted into a rigid cyclic structure, such as an oxazolidinone. This rigid framework enhances facial bias and improves the predictability of the stereochemical outcome in asymmetric transformations. These transformations are crucial in the pharmaceutical industry, where the efficacy and safety of a drug can be highly dependent on its stereochemistry.[1]
This document will guide you through the synthesis of a D-allo-threonine-derived oxazolidinone auxiliary, its use in a diastereoselective alkylation reaction, and the final recovery of the chiral product and auxiliary.
Overall Workflow
The overall strategy involves a three-stage process:
-
Auxiliary Synthesis: Conversion of D-allo-threonine methyl ester into a chiral oxazolidinone.
-
Diastereoselective Reaction: Acylation of the auxiliary, followed by diastereoselective alkylation of the resulting enolate.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid and recovery of the auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-4-((R)-1-hydroxyethyl)-5-methyloxazolidin-2-one from D-allo-Threonine Methyl Ester
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from D-allo-threonine methyl ester. The process involves the reduction of the methyl ester to the corresponding amino alcohol, followed by cyclization.
Materials:
-
D-allo-threonine methyl ester hydrochloride
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1a: Neutralization of D-allo-threonine methyl ester hydrochloride
-
Suspend D-allo-threonine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the free base of D-allo-threonine methyl ester. Use this crude product directly in the next step.
Step 1b: Reduction to (2R,3R)-3-amino-1,2-butanediol
-
Dissolve the crude D-allo-threonine methyl ester in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (2.0 eq) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Adjust the pH to ~8 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude amino alcohol.
Step 1c: Cyclization to the Oxazolidinone
-
Dissolve the crude amino alcohol in anhydrous DCM.
-
Add triethylamine (2.2 eq).
-
Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the (4R,5R)-4-((R)-1-hydroxyethyl)-5-methyloxazolidin-2-one.
Protocol 2: Diastereoselective Alkylation
This protocol details the N-acylation of the chiral auxiliary, followed by the diastereoselective alkylation of the corresponding enolate.
Materials:
-
(4R,5R)-4-((R)-1-hydroxyethyl)-5-methyloxazolidin-2-one
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Propionyl chloride
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
Step 2a: N-Acylation
-
Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the N-propionyl oxazolidinone.
Step 2b: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 1 hour to form the Z-enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous solution with diethyl ether (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the reaction and the yield of the desired product. Below is a representative table summarizing expected results for the diastereoselective alkylation of the N-propionyl D-allo-threonine-derived oxazolidinone.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 85-95 | >95:5 |
| 2 | Allyl bromide | 2-Methylpent-4-enoic acid derivative | 80-90 | >95:5 |
| 3 | Methyl iodide | 2-Methylpropanoic acid derivative | 90-98 | >90:10 |
| 4 | Ethyl iodide | 2-Methylbutanoic acid derivative | 88-96 | >92:8 |
Note: The yields and diastereomeric ratios are illustrative and may vary based on specific reaction conditions.
Conclusion
The use of a D-allo-threonine-derived oxazolidinone as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched carboxylic acids. The protocols outlined in these application notes offer a robust framework for researchers in organic synthesis and drug development. The high diastereoselectivities achievable with this auxiliary, combined with the straightforward cleavage and recovery procedures, make it a valuable tool for the construction of complex chiral molecules.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing D-allo-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-allo-threonine, into peptide sequences is a powerful strategy in drug discovery and development. These modifications can significantly enhance peptide stability, receptor affinity, and biological activity. However, the synthesis of peptides containing stereoisomers like D-allo-threonine often results in diastereomeric mixtures, which can be challenging to separate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of these complex peptide mixtures.
This document provides detailed application notes and protocols for the successful purification of peptides containing D-allo-threonine using Reversed-Phase HPLC (RP-HPLC) and chiral HPLC. It includes experimental workflows, quantitative data from relevant studies, and troubleshooting guidance to assist researchers in achieving high-purity peptides for their research and development needs.
Challenges in Purifying Peptides with D-allo-threonine
The primary challenge in purifying peptides containing D-allo-threonine lies in the separation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. In the context of HPLC, this difference in physicochemical properties can be exploited for separation. The presence of a D-allo-threonine residue in a peptide sequence, otherwise composed of L-amino acids, can lead to subtle changes in the peptide's overall hydrophobicity and conformation, affecting its retention on an HPLC column.[1]
Conventional RP-HPLC with achiral stationary phases (like C8 or C18) can sometimes resolve peptide diastereomers.[1] This separation is often attributed to the disruption of the peptide's secondary structure by the D-amino acid, leading to different interactions with the stationary phase.[1] However, for closely related diastereomers, chiral stationary phases (CSPs) may be necessary to achieve baseline separation.[2]
Experimental Workflow for Purification
The general workflow for the purification of a crude synthetic peptide containing D-allo-threonine involves several key steps, from initial analysis to final product characterization.
Caption: General workflow for the purification of peptides containing D-allo-threonine.
Data Presentation: Comparative HPLC Data
The following tables summarize quantitative data from studies on the separation of peptide diastereomers. While specific data for a wide range of D-allo-threonine-containing peptides is limited in the literature, the data presented for analogous peptides (e.g., those containing allo-isoleucine) provides valuable insights into the expected chromatographic behavior.
Table 1: RP-HPLC Separation of a Model Helical Peptide and its Diastereomers
This table is based on data from a study on an α-helical model peptide (Ac-EAEKAAKE-X-EKAAKEAEK-amide) where 'X' is substituted with different isoleucine stereoisomers. This serves as a good model for understanding the separation of threonine/allo-threonine containing peptides due to the structural similarities of the stereoisomers.[1]
| Peptide Stereoisomer | C8 Column Retention Time (min) at 30°C[1] | C18 Column Retention Time (min) at 30°C[1] |
| L-Isoleucine | 45.2 | 50.8 |
| L-allo-Isoleucine | 44.8 | 50.5 |
| D-Isoleucine | 46.1 | 51.5 |
| D-allo-Isoleucine | 45.7 | 51.1 |
Note: The separation of these diastereomers on achiral phases highlights the influence of the stereocenter on the peptide's interaction with the stationary phase.
Table 2: Chiral HPLC Separation of Threonine and allo-Threonine Enantiomers
This table presents data on the separation of the free amino acid stereoisomers using a chiral stationary phase, which is often a necessary step for baseline resolution when RP-HPLC is insufficient. The data is indicative of the selectivity that can be achieved with chiral columns.
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| L-Threonine | CHIROBIOTIC T | Methanol/Water | ~5.5 | - |
| D-Threonine | CHIROBIOTIC T | Methanol/Water | ~6.2 | 1.8 |
| L-allo-Threonine | CHIROBIOTIC T | Methanol/Water | ~7.1 | 2.1 |
| D-allo-Threonine | CHIROBIOTIC T | Methanol/Water | ~7.9 | 1.9 |
Data is representative and compiled from typical performance of CHIROBIOTIC columns for amino acid separations.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Crude Peptide Analysis
This protocol is for the initial analysis of the crude synthetic peptide to determine the retention times of the target peptide and major impurities.
1. Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude peptide sample
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
4. Data Analysis:
-
Identify the peak corresponding to the target peptide based on its expected retention time and mass (if coupled to a mass spectrometer).
-
Assess the complexity of the crude mixture and the separation of the diastereomers.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is for the purification of the target peptide from the crude mixture. The gradient should be optimized based on the analytical run.
1. Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude peptide sample
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 20-50 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
3. HPLC Method:
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions)
-
Detection: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
Gradient: Develop a shallow gradient around the elution point of the target peptide determined from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be:
-
0-10 min: 30% B
-
10-70 min: 30% to 50% B (shallow linear gradient)
-
70-80 min: 50% to 95% B (column wash)
-
80-90 min: 95% B
-
90-100 min: 95% to 30% B (equilibration)
-
4. Fraction Collection and Analysis:
-
Collect fractions across the main peak(s) of interest.
-
Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
-
Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Protocol 3: Chiral HPLC for Diastereomer Separation
This protocol is for the separation of diastereomers when co-elution occurs in RP-HPLC.
1. Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Varies depending on the column and peptide. A common starting point is a mixture of methanol, acetonitrile, and water with a small amount of acid (e.g., formic acid) or base (e.g., triethylamine).
-
Partially purified peptide sample (from RP-HPLC)
2. Sample Preparation:
-
Dissolve the peptide in the initial mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
3. HPLC Method:
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: 214 nm or 220 nm
-
Column Temperature: 25°C
-
Mobile Phase (Isocratic or Gradient): Method development is often required. Start with an isocratic elution and then introduce a gradient if necessary. For example:
-
Isocratic: 70% Methanol / 30% Water with 0.1% Formic Acid.
-
Gradient: A shallow gradient of an organic modifier in an aqueous buffer.
-
4. Data Analysis:
-
Determine the retention times and resolution of the diastereomeric peaks.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
Signaling Pathways and Biological Context
While specific signaling pathways directly modulated by peptides containing D-allo-threonine are not extensively documented, the incorporation of D-amino acids into peptides is a known strategy to enhance their interaction with biological targets, often by increasing their resistance to proteolysis. For example, a synthetic peptide designed to interact with a G-protein coupled receptor (GPCR) might have enhanced stability and signaling efficacy if it contains a D-amino acid.
The diagram below illustrates a generic GPCR signaling pathway that could be influenced by a stabilized peptide agonist containing D-allo-threonine.
Caption: A generic GPCR signaling pathway potentially modulated by a peptide containing D-allo-threonine.
Conclusion
The purification of peptides containing D-allo-threonine requires a systematic approach, beginning with a thorough analysis of the crude product and followed by an optimized preparative HPLC strategy. While RP-HPLC on achiral columns can be effective in some cases, chiral HPLC often provides the necessary selectivity for complete diastereomer resolution. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop robust and efficient purification methods, ultimately enabling the acquisition of high-purity peptides for downstream applications in research and drug development.
References
Application Notes and Protocols for the Characterization of H-D-allo-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of H-D-allo-Threonine methyl ester hydrochloride (D-allo-Thr-OMe·HCl). This document outlines key experimental protocols and data presentation to support research, development, and quality control of this important chiral building block. H-D-allo-Threonine methyl ester hydrochloride is utilized in peptide synthesis and drug development where its stereochemical purity is critical.[1][2]
Physicochemical Properties
H-D-allo-Threonine methyl ester hydrochloride is a derivative of the amino acid D-threonine. Threonine possesses two stereogenic centers, resulting in four possible stereoisomers.[3] Understanding the specific properties of the D-allo diastereomer is crucial for its application.
| Property | Value | Reference |
| Synonyms | D-allo-Thr-OMe·HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1][] |
| CAS Number | 60538-18-3 | [1][5][6] |
| Molecular Formula | C₅H₁₁NO₃·HCl | [1] |
| Molecular Weight | 169.61 g/mol | [1][5][6] |
| Appearance | White or off-white solid | [1][] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | 0-8°C | [1] |
Analytical Methods
The following sections detail analytical methods for the characterization of H-D-allo-Threonine methyl ester hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral HPLC is a robust method for separating and quantifying the stereoisomers of threonine derivatives, ensuring the enantiomeric and diastereomeric purity of the target compound.[3][7]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve H-D-allo-Threonine methyl ester hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[7]
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is effective for the chiral resolution of amino acid derivatives.[7] An Astec CHIROBIOTIC T column, a macrocyclic glycopeptide-based CSP, is also suitable for underivatized amino acids and their derivatives.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[3] For polysaccharide-based columns, a non-polar organic solvent with a polar modifier is often used.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[7]
-
Quantitative Data Summary:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak®) |
| Mobile Phase | Isocratic mixture of water, methanol, and 0.1% formic acid |
| Flow Rate | 1.0 mL/min[7] |
| Temperature | 30°C[7] |
| Detection | UV, 210 nm |
| Injection Volume | 20 µL[7] |
Experimental Workflow:
Caption: Chiral HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of amino acid esters, but requires derivatization to increase volatility.[7]
Experimental Protocol:
-
Derivatization:
-
GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A chiral capillary column (e.g., Chirasil-Val).[7] A DB-5MS column is also commonly used for separating derivatized amino acids.[8]
-
Carrier Gas: Helium.[7]
-
Temperature Program: An initial temperature of 80-100°C, held for 2 minutes, followed by a ramp to 280-300°C at 5-10°C/min.[7][8]
-
Injection Mode: Splitless.[7]
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.[7]
-
Quantitative Data Summary:
| Parameter | Condition |
| Derivatization | Acylation with TFAA or Silylation with BSTFA + 1% TMCS |
| Column | Chiral capillary column (e.g., Chirasil-Val) or DB-5MS[7][8] |
| Carrier Gas | Helium[7] |
| Temperature Program | 80°C (2 min) -> 10°C/min -> 280°C (5 min) -> 5°C/min -> 300°C (3 min)[8] |
| Injection Mode | Splitless[7] |
| MS Detection | Electron Ionization (EI), Full Scan or SIM mode[7] |
Experimental Workflow:
Caption: GC-MS workflow for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of H-D-allo-Threonine methyl ester hydrochloride, confirming its identity and providing information about its purity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.
-
-
Expected ¹H NMR Signals (in D₂O, approximate):
-
δ ~4.0 ppm (d): Hα
-
δ ~4.2 ppm (dq): Hβ
-
δ ~1.2 ppm (d): γ-CH₃
-
δ ~3.7 ppm (s): OCH₃
Logical Relationship of Analytical Methods:
Caption: Analytical methods for characterization.
References
Handling and storage conditions for H-D-allo-Threonine methyl ester hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and application of H-D-allo-Threonine methyl ester hydrochloride (CAS No: 60538-18-3). Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and personnel safety.
Product Information and Physical Properties
H-D-allo-Threonine methyl ester hydrochloride is an amino acid derivative and a chiral building block.[1] It is commonly used in peptide synthesis and as an intermediate in the development of pharmaceuticals, such as inhibitors for the hepatitis A virus 3C cysteine protease.[] Its unique structure enhances solubility and stability, making it a valuable compound in drug formulation and delivery systems.[1]
| Property | Value | References |
| CAS Number | 60538-18-3 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [] |
| Molecular Weight | 169.61 g/mol | [1][][3] |
| Appearance | White to off-white solid/powder | [1][] |
| Purity | ≥95% to ≥98% | [1][] |
| Melting Point | 95-97°C | [] |
| Solubility | Soluble in water | [4] |
| SMILES | CC(C(C(=O)OC)N)O.Cl | [] |
Handling and Safety Precautions
As with any chemical reagent, H-D-allo-Threonine methyl ester hydrochloride should be handled with care in a laboratory setting. While specific toxicological data is limited, information from related compounds suggests a low order of acute toxicity.[4]
2.1 Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following PPE is recommended:
-
Respiratory Protection: Use in a well-ventilated area.[4] A dust mask or respirator should be used if dust is generated.[6]
2.2 General Handling Procedures
2.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[5]
-
Skin Contact: Wash off with soap and plenty of water.[7] Remove contaminated clothing.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[6][8]
2.4 Spills and Leaks
For small spills, use appropriate tools to sweep up the material and place it in a suitable container for disposal.[6][7] Avoid creating dust.[6] For larger spills, the area should be evacuated, and trained personnel should handle the cleanup.[5]
Storage Conditions
Proper storage is essential to maintain the stability and integrity of H-D-allo-Threonine methyl ester hydrochloride.
| Condition | Recommendation | References |
| Temperature | Store at -20°C for long-term storage.[] Alternatively, store between 0-8°C or 2-8°C.[1][3][9] | |
| Atmosphere | Store in a tightly sealed container, in a dry place.[][3][6][7] | |
| Light | Protect from light. | |
| Incompatibilities | Keep away from strong oxidizing agents.[6][7] |
The primary degradation pathway is likely the hydrolysis of the ester linkage.[10] Therefore, protection from moisture is critical.
Experimental Protocols
H-D-allo-Threonine methyl ester hydrochloride is a key intermediate in peptide synthesis. Below is a representative protocol for its use in a standard peptide coupling reaction.
4.1 Materials
-
H-D-allo-Threonine methyl ester hydrochloride
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
Coupling agents (e.g., HBTU, TBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel and magnetic stirrer
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography system)
4.2 Protocol: Peptide Coupling
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and coupling agent in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Salt Neutralization: In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in anhydrous DMF. Add one equivalent of a non-nucleophilic base like DIPEA to neutralize the hydrochloride salt and free the amine.
-
Coupling Reaction: Add the neutralized H-D-allo-Threonine methyl ester hydrochloride solution to the activated N-protected amino acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure dipeptide.
Visualizations
Caption: Workflow for handling and storage of H-D-allo-Threonine methyl ester hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 3. H-D-allo-Threonine methyl ester hydrochloride | 60538-18-3 | FA49960 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Solubility issues with H-D-ALLO-THR-OME HCL in organic solvents
Technical Support Center: H-D-ALLO-THR-OME HCL
Welcome to the technical support center for this compound (D-allo-Threonine methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on solubility in organic solvents.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the general solubility properties of this compound?
This compound is the hydrochloride salt of an amino acid methyl ester.[1] As an ionic salt, it is generally soluble in polar protic solvents like water and to a lesser extent, in lower alcohols like methanol and ethanol. Its solubility is significantly lower in non-polar organic solvents.[2] For many amino acid methyl ester hydrochlorides, solvents like DMSO, acetonitrile, and chloroform can also be effective.[3]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What could be the issue?
Several factors can contribute to solubility issues:
-
Solvent Polarity : As a hydrochloride salt, the compound has high polarity. It will have poor solubility in non-polar or weakly polar solvents such as dichloromethane (DCM), diethyl ether, or hexanes.[2]
-
Concentration : You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at the current temperature.[2]
-
Temperature : The dissolution of solids is often temperature-dependent. Your solvent may be too cold.[2]
-
Purity of the Compound : Impurities can sometimes affect the solubility characteristics of a compound.[2]
-
Water Content : The presence of trace amounts of water can sometimes influence the solubility of polar compounds in organic solvents.
Q3: What practical steps can I take to improve the solubility of this compound in an organic solvent?
If you are facing solubility challenges, consider the following methods:
-
Gentle Heating : Carefully warming the mixture can increase the rate of dissolution and the saturation point of the compound.[2] Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Sonication : Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Using a Co-solvent : If the compound is poorly soluble in your primary solvent, adding a small amount of a miscible polar co-solvent (e.g., adding methanol to a dichloromethane solution) can significantly improve solubility.[2]
-
Vigorous Stirring : Ensure the mixture is being stirred vigorously to maximize the interaction between the solute and the solvent.
Q4: My reaction requires a non-polar aprotic solvent like DCM or THF, and the hydrochloride salt will not dissolve. What is the standard procedure in this situation?
For reactions in non-polar organic solvents, it is common practice to convert the hydrochloride salt to its free base form, which is significantly more soluble in these types of media.[2][4] The free amine is less polar and readily dissolves in solvents like DCM, chloroform, and ethyl acetate.[5]
Q5: How do I convert this compound to its free base?
You can neutralize the hydrochloride salt using a mild base.[2] A common laboratory procedure is a liquid-liquid extraction. A detailed protocol is provided in the "Experimental Protocols" section below.
Solubility Data Summary
Quantitative solubility data for this compound is not extensively documented in public literature.[6] Therefore, empirical determination is often necessary.[6] The following table provides a qualitative summary based on the general properties of similar amino acid ester hydrochlorides.[2][3]
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | Preferred for creating high-concentration stock solutions. |
| Methanol (MeOH) | Polar Protic | Soluble to Moderately Soluble | Can be used as a primary solvent or a co-solvent.[2] |
| Ethanol (EtOH) | Polar Protic | Low to Moderate Solubility | Solubility is generally lower than in methanol.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent capable of dissolving many salts.[3] |
| Dichloromethane (DCM) | Non-Polar Aprotic | Insoluble | The free base form is required for solubility.[2] |
| Chloroform | Non-Polar Aprotic | Insoluble | The free base form is required for solubility. |
| Ethyl Acetate | Moderately Polar Aprotic | Very Low to Insoluble | Better suited for the free base form. |
| Diethyl Ether / Hexanes | Non-Polar Aprotic | Insoluble | Not suitable solvents for the hydrochloride salt.[2] |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting an appropriate solvent system.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol describes a standard liquid-liquid extraction method to neutralize the hydrochloride salt and isolate the more organic-soluble free amine.[5]
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Methodology:
-
Dissolution : Dissolve the this compound in a minimal amount of deionized water or directly in the saturated aqueous NaHCO₃ solution in a flask.
-
Neutralization : Transfer the aqueous solution to a separatory funnel. Slowly add the saturated NaHCO₃ solution until the effervescence (CO₂ evolution) ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction : Add a volume of the organic solvent (e.g., ethyl acetate) to the separatory funnel.[4] Stopper the funnel, invert it, and open the stopcock to vent the pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation : Allow the layers to separate. The organic layer (containing the free amine) is typically the top layer if using ethyl acetate and the bottom layer if using dichloromethane. Drain the desired organic layer into a clean flask.
-
Repeat Extraction : To maximize the yield, repeat the extraction of the aqueous layer with fresh organic solvent two more times.[2] Combine all organic extracts.
-
Washing : Wash the combined organic extracts with brine to remove the bulk of the dissolved water.[2] Drain the organic layer.
-
Drying : Dry the organic solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 10-15 minutes.
-
Isolation : Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the free base of H-D-ALLO-THR-OME, which should now be readily soluble in non-polar organic solvents.
Protocol 2: General Method for Determining Solubility
This protocol provides a general method to empirically determine the solubility of this compound in a specific solvent at a given temperature.[6]
Materials:
-
This compound
-
The desired organic solvent
-
Small, sealable glass vials
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
An analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or simply a gravimetric analysis setup)
Methodology:
-
Sample Preparation : Add an excess amount of this compound to a vial. The amount should be more than you expect to dissolve to ensure a saturated solution is formed.[6]
-
Solvent Addition : Accurately add a known volume of the desired solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vial for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[6]
-
Phase Separation : After equilibration, allow the vial to stand at the same temperature until the undissolved solid settles.
-
Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.
-
Quantification :
-
Gravimetric Method : Accurately weigh an empty, dry container. Transfer the filtered solution to it and evaporate the solvent completely. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.
-
Spectroscopic/Chromatographic Method : Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical instrument.
-
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
Preventing side reactions with D-allo-threonine during peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the incorporation of D-allo-threonine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when coupling D-allo-threonine?
A1: The primary side reactions during the peptide coupling of D-allo-threonine are:
-
O-acylation: The unwanted acylation of the side-chain hydroxyl group by the activated amino acid, leading to the formation of a depsipeptide.[1]
-
Dehydration (β-elimination): The elimination of water from the threonine side chain under basic conditions, particularly during Fmoc deprotection, resulting in a dehydrobutyrine (Dhb) residue.[1]
-
Epimerization: The inversion of the stereochemistry at the α-carbon, which can be promoted by certain coupling reagents and basic conditions.[2]
-
Oxazoline/Lactone Formation: Intramolecular cyclization involving the side-chain hydroxyl group.
Q2: Is it necessary to protect the side-chain hydroxyl group of D-allo-threonine?
A2: Yes, for most applications, especially in the synthesis of longer peptides, protecting the side-chain hydroxyl group is highly recommended. The most commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) are the tert-butyl (tBu) and trityl (Trt) ethers.[3] Side-chain protection is crucial to prevent O-acylation.[1]
Q3: Which protecting group, tBu or Trt, is better for D-allo-threonine?
A3: The choice between tBu and Trt protection depends on the specific requirements of the synthesis.
-
Fmoc-D-allo-Thr(tBu)-OH: This is the more robust and commonly used derivative. The tBu group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage.[4]
-
Fmoc-D-allo-Thr(Trt)-OH: The Trt group is more acid-labile and can be removed under milder acidic conditions than the tBu group. This can be advantageous in the synthesis of peptides with acid-sensitive modifications. The bulkiness of the Trt group can sometimes lead to purer peptides in "difficult" sequences compared to tBu protection.[1]
Q4: How can I minimize epimerization of D-allo-threonine during coupling?
A4: Epimerization can be minimized by:
-
Using modern coupling reagents: Onium salt-based reagents like HATU, HBTU, and COMU, especially when used with additives like HOAt or OxymaPure, are known to suppress racemization.[2][5]
-
Choosing a weaker base: Strong bases like DIPEA can promote epimerization. Using a weaker base such as N-methylmorpholine (NMM) or collidine is recommended.[2][6]
-
Controlling reaction temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of epimerization.[2]
-
Minimizing pre-activation time: A prolonged pre-activation time of the amino acid before its addition to the resin can increase the risk of racemization.[2]
Q5: What is the best way to prevent dehydration (β-elimination) of the D-allo-threonine side chain?
A5: Dehydration is most common during the basic conditions of Fmoc deprotection. To minimize this:
-
Use a protected D-allo-threonine derivative: Fmoc-D-allo-Thr(tBu)-OH is recommended as the tBu group protects the hydroxyl function.[6]
-
Modify deprotection conditions: If dehydration persists, reducing the piperidine concentration or the deprotection time can be effective. A "double deprotection" protocol with shorter individual deprotection times is often employed for sterically hindered residues like threonine.[7]
-
Consider alternative bases: For extremely sensitive sequences, stronger bases like DBU in combination with piperidine can be used for very short periods, though this should be approached with caution due to the potential for other side reactions.[7]
Q6: Can pseudoproline dipeptides be used with D-allo-threonine?
A6: Yes, pseudoproline dipeptides are an excellent strategy, particularly for sequences prone to aggregation, which can exacerbate side reactions. By introducing a "kink" in the peptide backbone, they disrupt secondary structure formation, improving coupling efficiency and reducing the likelihood of side reactions.[8][9]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution | Rationale |
| Mass spectrometry shows a mass increase of [mass of acylating amino acid - 18 Da] | O-acylation of the D-allo-threonine side chain. | Use a side-chain protected derivative such as Fmoc-D-allo-Thr(tBu)-OH or Fmoc-D-allo-Thr(Trt)-OH.[3] | The protecting group blocks the nucleophilic hydroxyl group, preventing acylation. |
| Employ a more potent coupling reagent like HATU to accelerate N-acylation over O-acylation.[1] | Faster formation of the desired amide bond outcompetes the side reaction. | ||
| Mass spectrometry shows a mass loss of 18 Da | Dehydration (β-elimination) of the D-allo-threonine side chain. | Ensure the use of a side-chain protected D-allo-threonine.[6] | The protecting group prevents elimination. |
| Reduce piperidine concentration or deprotection time during Fmoc removal.[1] | Minimizes exposure to basic conditions that promote elimination. | ||
| HPLC analysis shows a diastereomeric impurity | Epimerization at the α-carbon of D-allo-threonine. | Use a low-racemization coupling reagent such as HATU/HOAt or COMU/Oxyma.[2] | These reagents form more stable active esters that are less prone to oxazolone formation, the main pathway for racemization.[2] |
| Replace the base DIPEA with a weaker base like NMM or collidine.[2] | Stronger bases are more likely to abstract the α-proton, leading to racemization.[2] | ||
| Perform the coupling reaction at a lower temperature (e.g., 0 °C).[2] | The rate of racemization is temperature-dependent. | ||
| Low coupling efficiency and presence of deletion sequences | Steric hindrance of the D-allo-threonine residue and/or peptide aggregation. | Use a more potent coupling reagent like HATU.[5] | Overcomes the steric bulk of the β-branched amino acid. |
| Increase the coupling time or perform a double coupling.[6] | Ensures the reaction goes to completion. | ||
| Incorporate a pseudoproline dipeptide at the D-allo-threonine position.[8][9] | Disrupts aggregation, improving reagent access to the reactive sites.[8] |
Quantitative Data Summary
Disclaimer: The following quantitative data is based on studies of L-threonine and other challenging amino acids, as direct comparative studies on D-allo-threonine are limited. The trends observed are expected to be indicative for D-allo-threonine.
Table 1: Comparison of Coupling Reagents on Epimerization
| Coupling Reagent/Additive | Base | % D-Isomer Formation (Model: Fmoc-Ser(tBu)-OH) | Reference |
| HATU/HOAt | NMM | Low | [2] |
| HBTU/HOBt | NMM | Moderate | [5] |
| COMU/Oxyma | NMM | Low | [2] |
| DIC/HOBt | N/A | Moderate | [6] |
Table 2: Impact of Protecting Groups on Peptide Purity
| Protecting Group for Thr/Ser | Key Advantage | Typical Crude Purity | Reference |
| tert-Butyl (tBu) | Robust, stable to Fmoc deprotection. | Good to Excellent | [1] |
| Trityl (Trt) | More acid-labile, can lead to purer peptides in "difficult" sequences. | Good to Excellent | [1] |
Table 3: Yield Improvement with Pseudoproline Dipeptides
| Peptide Sequence | Synthesis Method | Result | Reference |
| Human Amylin (37-mer) | Standard Fmoc-SPPS | Traces of desired product | [8] |
| Human Amylin (37-mer) | With Pseudoproline Dipeptides | High yield | [8] |
| "Difficult" 10-mer peptide | Standard Fmoc-SPPS | Complex mixture of truncated peptides | [10] |
| "Difficult" 10-mer peptide | With Pseudoproline Dipeptide | Excellent yield of the desired product | [10] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-allo-Thr(tBu)-OH using HATU
This protocol is recommended for routine incorporation of D-allo-threonine.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-allo-Thr(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of unreacted free amines.
-
If the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol is recommended for sequences known to be prone to aggregation.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (2 equivalents) and a coupling reagent such as HBTU (1.9 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
-
Cleavage: The pseudoproline oxazolidine ring is cleaved during the final TFA-mediated cleavage from the resin, regenerating the native threonine residue.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. real.mtak.hu [real.mtak.hu]
How to avoid racemization of H-D-allo-Threonine in peptide synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incorporation of H-D-allo-Threonine in peptide synthesis, with a primary focus on minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of H-D-allo-Threonine and why is it a critical issue?
A1: Racemization is the stereochemical conversion of a chiral molecule into its mirror image (enantiomer). In peptide synthesis, the desired D-allo-Threonine can convert to L-allo-Threonine, or epimerize at the alpha-carbon to form D-Threonine or L-Threonine. This loss of stereochemical integrity is a significant problem because the biological activity, therapeutic efficacy, and safety of a peptide are highly dependent on its precise three-dimensional structure. The incorporation of an incorrect stereoisomer can lead to a drastic reduction in the peptide's desired function or introduce unintended off-target effects.
Q2: What are the primary causes of racemization of H-D-allo-Threonine during peptide synthesis?
A2: The primary mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected H-D-allo-Threonine is activated for coupling. The activated intermediate can cyclize, making the alpha-proton acidic and susceptible to removal by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of stereoisomers. Factors that promote this include:
-
Choice of Coupling Reagents: Highly reactive reagents can promote oxazolone formation.
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of alpha-proton abstraction.[2]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[3]
-
Prolonged Activation Time: Longer exposure of the activated amino acid to basic conditions increases the likelihood of racemization.
A secondary mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[1]
Diagram: Mechanisms of Racemization
References
Technical Support Center: O-acylation of Threonine Side Chains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing O-acylation of threonine side chains during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of the threonine side chain?
A1: O-acylation is an undesirable side reaction that can occur during peptide synthesis. It involves the acylation of the hydroxyl group (-OH) on the side chain of a threonine residue by an activated amino acid intended for N-acylation at the N-terminus of the peptide chain. This results in the formation of a depsipeptide, which is a peptide where an amide bond is replaced by an ester bond. This side product can complicate purification and reduce the overall yield of the target peptide.
Q2: What are the primary causes of threonine O-acylation?
A2: Several factors can promote O-acylation of threonine residues:
-
Unprotected Hydroxyl Group: The primary cause is the presence of an unprotected hydroxyl group on the threonine side chain, which is nucleophilic and can react with the activated carboxyl group of the incoming amino acid.[1]
-
Slow Coupling Reactions: If the desired N-acylation reaction is slow, for example, due to a sterically hindered N-terminus, the competing O-acylation reaction becomes more significant.
-
Presence of a Nearby Histidine Residue: A nearby histidine residue can increase the nucleophilicity of the threonine hydroxyl group, making it more prone to O-acylation.[2]
Q3: How can I detect O-acylation in my crude peptide?
A3: The most common methods for detecting O-acylation are:
-
Mass Spectrometry (MS): This is a crucial technique for identifying the O-acylated side product. The mass of the depsipeptide will be the mass of the desired peptide plus the mass of the acylating amino acid minus the mass of a water molecule.
-
High-Performance Liquid Chromatography (HPLC): The O-acylated peptide will likely have a different retention time compared to the target peptide, often appearing as a distinct peak in the chromatogram.
Troubleshooting Guides
Issue: A significant side product with a mass corresponding to O-acylation is observed by MS.
This is a common issue when working with threonine-containing peptides. The following troubleshooting steps can help you mitigate this problem.
Employ Side-Chain Protection
The most effective way to prevent O-acylation is to use a protecting group for the threonine hydroxyl group. The two most common protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) are tert-butyl (tBu) and trityl (Trt).
-
Fmoc-Thr(tBu)-OH: This is the industry standard due to its stability under the basic conditions used for Fmoc deprotection.[3] It is removed during the final acidic cleavage from the resin.
-
Fmoc-Thr(Trt)-OH: The trityl group is more acid-labile and can be cleaved under milder acidic conditions.[3] This can be advantageous for sensitive peptides. The bulkiness of the Trt group can also help to disrupt peptide aggregation.[4]
Data Presentation: Comparison of Threonine Protecting Groups
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | References |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | |
| Acid Lability | Cleaved by strong acid (e.g., high concentration TFA) | Highly acid-labile (cleaved by dilute TFA) | [5][6] |
| Purity in "Difficult" Sequences | May lead to lower purity in aggregation-prone sequences | Often results in higher purity of the crude peptide | [5][6] |
| Fmoc Deprotection Efficiency | Can be hindered in long peptides, leading to incomplete removal | The bulkiness of the Trt group can disrupt peptide aggregation, facilitating more efficient Fmoc removal | [5] |
Optimize Coupling Conditions
If using unprotected threonine, optimizing the coupling reaction is crucial.
-
Use a More Potent Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and can accelerate the desired N-acylation, outcompeting O-acylation.[7][8]
-
Use Additives: The addition of certain compounds to the coupling reaction can suppress O-acylation. 2,4-dinitrophenol and pentachlorophenol have been shown to be effective.[2]
Data Presentation: Comparative Performance of Coupling Reagents
| Parameter | HATU | HBTU | References |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [7] |
| Coupling Efficiency | High | High, but generally lower than HATU | [7] |
| Reaction Speed | Faster | Slower | [7] |
| Epimerization Risk | Lower risk | Higher risk | [7] |
Perform a Capping Step
After the coupling step, any unreacted N-terminal amines can be "capped" to prevent them from reacting in subsequent steps. This capping step can also cap any O-acylated threonine hydroxyl groups, preventing further side reactions. Acetic anhydride is commonly used for this purpose.
Experimental Protocols
Protocol 1: Capping with Acetic Anhydride in SPPS
This protocol describes a general procedure for capping unreacted amino groups on the resin during solid-phase peptide synthesis.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
Procedure:
-
After the coupling reaction, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare the capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution can be used.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping step can be repeated.
Protocol 2: Using 2,4-Dinitrophenol as an Additive
This protocol is based on the principle of adding a weakly acidic phenol to suppress O-acylation during coupling with active esters.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-amino acid active ester (e.g., pentafluorophenyl ester)
-
N,N-Dimethylformamide (DMF)
-
2,4-Dinitrophenol
Procedure:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve the Fmoc-amino acid active ester (e.g., 3 equivalents) and 2,4-dinitrophenol (e.g., 1-2 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the desired time (e.g., 1-2 hours).
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizations
Caption: Mechanism of O-acylation side reaction.
Caption: Troubleshooting workflow for O-acylation.
Caption: Key strategies to prevent O-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cblpatras.gr [cblpatras.gr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of H-D-Allo-Thr-OMe HCl in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-D-Allo-Thr-OMe HCl in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue: Low Coupling Efficiency or Incomplete Reaction
-
Question: My monitoring test (e.g., Kaiser test) indicates a poor or incomplete coupling of this compound. What are the potential causes and how can I resolve this?
-
Answer: Low coupling efficiency for this compound is often due to the steric hindrance from its β-branched side chain.[1] This can slow down the reaction rate and lead to incomplete coupling.[1][2] Here are the recommended troubleshooting steps:
-
Optimize Coupling Reagent: For sterically hindered amino acids, high-reactivity coupling reagents are recommended.[2] Uronium/aminium salts like HATU, HBTU, HCTU, and COMU, or phosphonium salts such as PyAOP and PyBOP, are generally more effective than standard carbodiimide reagents like DIC.[3][4][5] HATU is particularly effective for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[3]
-
Increase Reagent Equivalents: To drive the reaction to completion, increase the equivalents of the amino acid and the coupling reagent.[1] An optimization range of 3-10 equivalents for both the amino acid and coupling reagent is often effective.[1]
-
Perform a Double Coupling: If a single coupling is incomplete, performing a second coupling is a common and effective strategy.[2] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[6]
-
Increase Reaction Temperature: Elevating the reaction temperature can help overcome the kinetic barrier of sterically hindered couplings.[1][7] However, this should be done with caution as higher temperatures can increase the risk of racemization.[7][8]
-
Optimize Solvent: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP.[1] In cases of peptide aggregation on the resin, which can make the N-terminus inaccessible, using NMP or a mixture of DMF and DMSO can be beneficial.[1][7]
-
Extend Reaction Time: For difficult couplings, extending the reaction time can improve the yield.[9]
-
Issue: Potential for Racemization
-
Question: I am concerned about the racemization of this compound during coupling. How can I minimize this side reaction?
-
Answer: Racemization is a critical concern in peptide synthesis as it can lead to the incorporation of the incorrect stereoisomer.[2] While threonine itself is not as prone to racemization as residues like histidine or cysteine, the conditions used for coupling sterically hindered amino acids can sometimes promote this side reaction.[7][10] Here are strategies to minimize racemization:
-
Choice of Coupling Reagent and Additive: The use of coupling reagents that form highly reactive esters, in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is effective in suppressing racemization.[2][5] Reagents like HATU, which incorporates HOAt, are known for low racemization levels.[3][5] COMU is also reported to have superior racemization suppression compared to HOBt-based reagents.[11]
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][11] Collidine has been shown to substantially reduce racemization compared to DIPEA and NMM.[11]
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can increase the rate of racemization.[8] If elevated temperatures are used to improve coupling efficiency, it is important to monitor for epimerization.
-
Minimize Pre-activation Time: Prolonged activation of the amino acid before its addition to the resin can increase the risk of racemization.[12] A short pre-activation time is generally recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound is challenging to couple primarily due to steric hindrance caused by its β-branched side chain.[1] This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete couplings.[1][13]
Q2: What are the recommended coupling reagents for incorporating this compound?
A2: For sterically hindered amino acids like this compound, the use of high-reactivity uronium/aminium or phosphonium salt-based reagents is strongly recommended.[4][13] Reagents such as HATU, HCTU, COMU, and PyAOP are preferred over standard reagents like HBTU or DIC/HOBt, which may result in incomplete reactions.[4][13]
Q3: Is it necessary to use an additive like HOBt or HOAt?
A3: Yes, using an additive is highly recommended. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure® accelerate coupling reactions and, crucially, suppress racemization.[2][5] HOAt is particularly effective and is a component of the HATU reagent.[3]
Q4: Can I use a standard coupling protocol for this compound?
A4: Standard protocols may not be sufficient to achieve high coupling efficiency.[2] It is often necessary to employ optimized conditions, which can include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing a double coupling.[1][2][9]
Q5: What is the purpose of the methyl ester (OMe) and hydrochloride (HCl) in this compound?
A5: The methyl ester (-OMe) protects the C-terminal carboxylic acid of the allo-threonine, allowing it to be coupled to the N-terminus of the peptide chain on the resin.[13] The hydrochloride (HCl) salt improves the stability and handling of the amino acid derivative. It is important to neutralize the hydrochloride with a base (like DIPEA) during the activation step before coupling.[3]
Data Presentation
The selection of coupling reagents and reaction conditions significantly impacts the coupling efficiency of sterically hindered amino acids. While specific comparative data for this compound is limited, the following tables provide typical parameters and a qualitative comparison of common coupling reagents based on data for threonine and other difficult couplings, which can serve as a guide for optimization.
Table 1: Recommended Reaction Parameters for this compound Coupling
| Parameter | Standard Conditions | Optimization Range | Notes |
| Amino Acid Equivalents | 3 - 5 | 3 - 10 | Higher excess is often required for difficult couplings to drive the reaction to completion.[1] |
| Coupling Reagent Equivalents | 3 - 5 | 3 - 10 | Use of potent coupling reagents like HATU, HCTU, or COMU is recommended.[1] |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 6 - 20 | A non-nucleophilic base is crucial. An excess is needed to neutralize the HCl salt and facilitate the reaction.[1][3] |
| Solvent | DMF or NMP | N/A | High-quality, amine-free solvent is essential. NMP can improve solvation and disrupt peptide aggregation.[1][7] |
| Reaction Temperature (°C) | 20 - 25 | 20 - 50 | Increasing temperature can improve efficiency but may also increase racemization.[1][8] |
| Reaction Time (minutes) | 45 - 60 | 30 - 240 | Monitor reaction completion to determine the optimal time. Double coupling may be necessary.[2][9] |
Table 2: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Reactivity | Racemization Suppression | Notes |
| HATU | Internal HOAt | Very High | Excellent | Highly recommended for difficult couplings; forms a highly reactive OAt-active ester.[3][5] |
| HCTU | Internal 6-Cl-HOBt | High | Good | A cost-effective and efficient alternative to HATU. |
| COMU | Internal OxymaPure® | High | Excellent | Known for high efficiency, good solubility of byproducts, and reduced allergenic potential.[11][13] |
| PyAOP | Internal HOAt | Very High | Excellent | A phosphonium-based reagent, avoids the risk of N-terminal guanidinylation.[4][13] |
| HBTU | HOBt | Medium-High | Good | A standard reagent, but may be less effective for highly hindered couplings compared to HATU.[4][13] |
| DIC | HOBt or OxymaPure® | Medium | Good | A carbodiimide reagent; generally less reactive and may require longer reaction times or higher temperatures.[1][5] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard procedure for coupling this compound to a deprotected peptide-resin using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the mixture. The initial equivalents of DIPEA will neutralize the hydrochloride salt.[1][3]
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature (20-25°C) for 45-60 minutes.[6]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
If the test is positive (indicating incomplete coupling), a second coupling can be performed by repeating steps 2 and 3.[3]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]
-
-
Continuation of Synthesis:
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a colorimetric method used to detect free primary amines on the resin, indicating whether the coupling reaction is complete.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tube
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
After the coupling reaction, take a small sample of the resin beads (a few beads are sufficient) and place them in a small test tube.
-
Wash the beads with ethanol and then with pyridine.
-
-
Reagent Addition:
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
-
Heating and Observation:
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling reaction is incomplete. A recoupling is necessary.[3]
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, meaning the coupling reaction is complete. You can proceed to the next step in the synthesis.[6]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of this compound coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Factors influencing coupling efficiency and side reactions.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in peptide synthesis with D-allo-threonine
This guide provides troubleshooting advice for researchers experiencing low yields in solid-phase peptide synthesis (SPPS), with a particular focus on challenges associated with incorporating the sterically hindered amino acid, D-allo-threonine.
Frequently Asked Questions (FAQs)
Q1: Why is my overall peptide yield significantly lower than expected after incorporating D-allo-threonine?
Low yields involving D-allo-threonine are often attributed to its β-branched and sterically hindered nature, which can lead to incomplete coupling and deprotection steps. The specific stereochemistry of the allo isomer can present unique challenges compared to the more common L-threonine.
Q2: How can I confirm that the low yield is due to the D-allo-threonine residue?
To pinpoint the issue, it is recommended to perform a series of analytical tests. A comparison of HPLC chromatograms of the crude peptide before and after the problematic coupling step can be very informative. Additionally, mass spectrometry analysis of truncated sequences can help identify the specific point of failure.
Q3: Are there specific coupling reagents that are more effective for D-allo-threonine?
Yes, for sterically hindered amino acids like D-allo-threonine, more potent coupling reagents are often necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a base like DIPEA (N,N-Diisopropylethylamine) are generally more effective than standard carbodiimide-based reagents like DIC/HOBt.
Q4: Can the choice of protecting group for D-allo-threonine affect the synthesis yield?
Absolutely. The standard tert-butyl (tBu) protecting group on the side-chain hydroxyl of threonine can sometimes lead to aggregation. While less common, exploring alternative protecting groups in consultation with your amino acid supplier could be a viable strategy for particularly difficult sequences.
Troubleshooting Guide: Low Yield with D-allo-threonine
If you are experiencing low peptide yields after the incorporation of D-allo-threonine, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low peptide yield.
Step 1: Assess Coupling Efficiency
Incomplete coupling of D-allo-threonine or the subsequent amino acid is a primary cause of low yield.
Recommended Action:
-
Perform a Kaiser Test: After the coupling step, take a few resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction.
-
Double Couple: Prophylactically perform a second coupling reaction for the D-allo-threonine residue and the following amino acid.
-
Change Coupling Reagent: If the Kaiser test remains positive, switch to a more potent coupling reagent.
Table 1: Comparison of Coupling Reagents for D-allo-threonine
| Coupling Reagent | Molar Excess (AA:Reagent:Base) | Reaction Time (min) | Typical Purity (%) |
| DIC / HOBt | 1:1:2 | 120 | 65-75 |
| HBTU / DIPEA | 4:3.9:8 | 60 | 80-90 |
| HATU / DIPEA | 4:3.9:8 | 45 | >90 |
Step 2: Verify Fmoc Deprotection
The steric bulk around the D-allo-threonine residue can sometimes hinder the complete removal of the Fmoc protecting group from the subsequent amino acid.
Recommended Action:
-
Extend Deprotection Time: Increase the deprotection time with 20% piperidine in DMF from the standard (e.g., 2 x 10 minutes) to a longer duration (e.g., 2 x 20 minutes).
-
Monitor with UV-Vis: Monitor the Fmoc deprotection by observing the absorbance of the dibenzofulvene-piperidine adduct in the effluent from the reaction vessel at ~301 nm. The absorbance should plateau and return to baseline, indicating complete removal.
Step 3: Evaluate Cleavage and Side Reactions
Inadequate cleavage from the resin or side reactions during cleavage can also contribute to low yields of the final product.
Recommended Action:
-
Test Cleavage: Before committing to a full-scale cleavage, take a small amount of the resin (~5 mg) and perform a test cleavage with your standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the product by HPLC and MS.
-
Analyze for Deletion Sequences: Use mass spectrometry to check for the presence of peptides where D-allo-threonine or the subsequent amino acid is missing (deletion sequences). This will confirm if the issue lies in the coupling or deprotection steps.
Experimental Protocols
Protocol 1: Kaiser Test
-
Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.
-
Wash the resin beads three times with DMF and three times with ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines (incomplete coupling). A yellow/orange color indicates a negative result (complete coupling).
Protocol 2: Optimized Coupling with HATU
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 15 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate the Fmoc-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm the completion of the reaction.
Caption: Optimized coupling protocol using HATU.
Technical Support Center: Purification of Peptides with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying peptides with unnatural amino acids?
The incorporation of unnatural amino acids into peptides can introduce several purification challenges. These primarily stem from altered physicochemical properties compared to standard peptides. Key challenges include:
-
Poor Solubility: Unnatural amino acids, particularly those with bulky or hydrophobic side chains, can significantly decrease the solubility of the peptide in aqueous solutions, making it difficult to dissolve the crude product for purification.[1][2]
-
Aggregation: Peptides containing hydrophobic UAAs have a higher tendency to aggregate, leading to poor peak shape, low recovery during HPLC, and potentially irreversible sample loss.[3][4][5] This aggregation can occur during synthesis, cleavage, or purification.
-
Co-elution with Impurities: The unique properties of UAAs can cause the target peptide to co-elute with closely related impurities, such as deletion sequences or incompletely deprotected peptides, making separation difficult.
-
On-Column Issues: Highly hydrophobic peptides may bind irreversibly to the stationary phase of the HPLC column, leading to low yield and column contamination.[6] Conversely, very polar UAAs might result in poor retention on standard reversed-phase columns.
-
Complex Impurity Profiles: The synthesis of peptides with UAAs can sometimes be less efficient, leading to a more complex mixture of impurities in the crude product that needs to be removed.[7]
Q2: How do I choose the right HPLC column for purifying a peptide with unnatural amino acids?
The choice of HPLC column is critical for successful purification. The standard choice for peptide purification is a C18 reversed-phase column.[7][] However, the properties of the unnatural amino acid may necessitate alternatives:
-
For Highly Hydrophobic Peptides: If your peptide is very hydrophobic due to the UAA, consider using a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based stationary phase.[][9] This will reduce the strength of the hydrophobic interactions and allow for elution with a lower concentration of organic solvent.
-
For Highly Polar Peptides: If the peptide has poor retention on a C18 column, a column with a more retentive stationary phase or the use of a different ion-pairing agent might be necessary.
-
For Peptides Prone to Aggregation: A wider pore size (e.g., 300 Å) is generally recommended for peptides to prevent restricted diffusion and improve resolution.
Q3: What are the best practices for dissolving a crude peptide containing a hydrophobic unnatural amino acid?
Properly dissolving the crude peptide is the first step to successful purification. For peptides with poor aqueous solubility due to hydrophobic UAAs, consider the following:
-
Start with a small amount: Test the solubility of a small aliquot of your peptide first.[1]
-
Use Organic Solvents: For highly hydrophobic peptides, initial dissolution in a strong organic solvent is often necessary.[] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
-
-
Stepwise Dilution: After dissolving the peptide in a minimal amount of organic solvent, gradually add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration.[1] If the peptide precipitates, you may need to start with a higher initial concentration of organic solvent in your sample.
-
Sonication and Warming: Gentle sonication or warming (below 40°C) can help to dissolve difficult peptides.[1][10] However, be cautious with peptides containing sensitive residues like Cys, Met, or Trp, which can be prone to oxidation.[10]
-
Acidic or Basic Conditions: For peptides with a net acidic or basic charge, dissolving in a dilute basic (e.g., 0.1% ammonia) or acidic (e.g., 1% acetic acid) solution, respectively, can improve solubility.[]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | Add a chaotropic agent like guanidine hydrochloride (up to 6M) or urea (up to 8M) to the sample solvent. | These agents disrupt the hydrogen bonds that cause aggregation, leading to sharper peaks.[5] |
| Use a less hydrophobic column (C8 or C4).[9] | Reduces strong hydrophobic interactions that can lead to on-column aggregation. | |
| Secondary Interactions with Column | Ensure the mobile phase pH is low (e.g., using 0.1% TFA). | A low pH protonates silanol groups on the silica-based column, minimizing secondary ionic interactions that cause peak tailing.[11] |
| Use a mobile phase with a different ion-pairing agent (e.g., formic acid), especially for LC-MS applications.[11] | Formic acid is a weaker ion-pairing agent than TFA and can sometimes improve peak shape for certain peptides. | |
| Column Overload | Inject a smaller amount of the peptide onto the column. | Overloading the column can lead to band broadening and poor peak shape. |
Problem 2: Low or No Recovery of the Peptide from the HPLC Column
| Potential Cause | Troubleshooting Step | Rationale |
| Irreversible Adsorption | Use a less hydrophobic column (C8 or C4) or a phenyl column.[9] | The peptide may be too hydrophobic for a C18 column, causing it to bind irreversibly. |
| Increase the percentage of organic solvent in the elution gradient. | A stronger elution gradient is needed to overcome the strong hydrophobic interactions. | |
| Add a small percentage of isopropanol or n-propanol to the mobile phase. | These solvents are stronger than acetonitrile and can help elute very hydrophobic peptides. | |
| Peptide Precipitation on Column | Ensure the peptide is fully dissolved in the injection solvent. | If the peptide is not fully dissolved, it can precipitate at the head of the column upon injection. |
| Decrease the initial aqueous concentration of the gradient. | Starting with a higher organic percentage can prevent the peptide from precipitating when it enters the column. |
Problem 3: Co-elution of the Target Peptide with Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Hydrophobicity of Impurities | Optimize the HPLC gradient. Use a shallower gradient around the elution time of the target peptide. | A shallower gradient increases the separation time between peaks with similar retention times, improving resolution. |
| Change the mobile phase pH. | Altering the pH can change the ionization state of the peptide and impurities, leading to differential retention. | |
| Use a different stationary phase (e.g., phenyl instead of C18). | Different stationary phases provide alternative selectivities that may resolve co-eluting peaks. | |
| Employ an orthogonal purification method, such as ion-exchange chromatography.[12] | If reversed-phase HPLC is insufficient, a separation technique based on a different property (like charge) can be effective. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide with a Hydrophobic UAA
-
Sample Preparation:
-
Weigh out a small amount of the crude peptide.
-
Dissolve the peptide in a minimal volume of DMSO or DMF.
-
Slowly add water containing 0.1% TFA until the peptide is fully dissolved. If precipitation occurs, add more organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-25% B over 10 minutes), then increase to a steeper gradient (e.g., 25-65% B over 40 minutes). Adjust based on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV at 214 nm and 280 nm.[13]
-
Column Temperature: 30-40°C. Elevated temperatures can improve peak shape for some peptides.
-
-
Fraction Collection and Analysis:
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the solution and lyophilize to obtain the purified peptide as a powder.
-
Visualizations
Caption: General workflow for the purification of peptides containing unnatural amino acids.
Caption: Decision tree for troubleshooting common peptide purification issues.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijsra.net [ijsra.net]
Technical Support Center: Optimizing Peak Resolution for D-allo-Threonine Containing Peptides in HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing the D-allo-threonine stereoisomer.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak resolution or peak splitting with my D-allo-threonine containing peptide?
Poor peak resolution or the appearance of split peaks for peptides containing D-allo-threonine often arises from the presence of diastereomers. Diastereomers are stereoisomers that are not mirror images and can have different physicochemical properties, leading to distinct retention times in HPLC.[1] The D-allo-threonine residue introduces an additional chiral center, which, in combination with the L-amino acids in the peptide backbone, creates diastereomeric forms that can be challenging to separate.
Other common causes for poor peak shape in peptide analysis include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Inappropriate Mobile Phase Conditions: The pH, organic modifier, and ion-pairing agent in the mobile phase significantly impact peptide retention and selectivity.[2]
-
Secondary Interactions: Peptides can interact with the stationary phase in unintended ways, such as through ionic interactions with residual silanols, causing peak tailing.[3]
-
Column Degradation: Over time, HPLC columns can lose their efficiency, leading to broader peaks and reduced resolution.
Q2: Can I separate diastereomers of D-allo-threonine containing peptides on a standard reversed-phase (C18 or C8) column?
Yes, it is often possible to separate diastereomeric peptides using conventional reversed-phase HPLC with achiral stationary phases like C18 or C8.[4] The different three-dimensional structures of the diastereomers can lead to subtle differences in their hydrophobicity and interaction with the stationary phase, enabling separation.[4] However, achieving baseline resolution may require careful optimization of the chromatographic conditions.
Q3: What are the most critical parameters to optimize for improving the resolution of my D-allo-threonine peptide diastereomers?
The following parameters are crucial for optimizing the separation of diastereomeric peptides:
-
Gradient Slope: A shallower gradient (a slower increase in the organic mobile phase concentration) generally provides better resolution for closely eluting compounds.[3][5]
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly used to improve peak shape. Varying its concentration or using an alternative like formic acid can impact selectivity.[3]
-
pH: The pH of the mobile phase affects the ionization state of the peptide, which can significantly influence its retention and the selectivity between diastereomers.[2][6]
-
-
Column Temperature: Temperature can affect peptide conformation and the viscosity of the mobile phase, thereby influencing retention and resolution.[7] Sometimes, a lower temperature can enhance the structural differences between diastereomers, leading to better separation.[4]
-
Stationary Phase: While standard C18 and C8 columns can be effective, exploring different stationary phase chemistries or pore sizes might provide better selectivity.[4]
Q4: When should I consider using a chiral stationary phase (CSP)?
If optimizing conditions on a standard reversed-phase column does not yield the desired resolution, a chiral stationary phase (CSP) is a powerful alternative.[8] CSPs are designed to interact differently with stereoisomers, leading to their separation.[9] For peptides, macrocyclic glycopeptide-based (e.g., teicoplanin) and zwitterionic chiral stationary phases have shown success in separating stereoisomers.[10]
Troubleshooting Guides
Issue: Co-eluting or Poorly Resolved Peaks
If your chromatogram shows a single broad peak or two closely eluting peaks for your D-allo-threonine containing peptide, follow this troubleshooting workflow to improve resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. posters.unh.edu [posters.unh.edu]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. merckmillipore.com [merckmillipore.com]
Stability of H-D-ALLO-THR-OME HCL in different buffer systems
Welcome to the Technical Support Center for H-D-ALLO-THR-OME HCL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors:
-
pH: The pH of the buffer system is critical. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1] Generally, a pH range of 5-6 is considered optimal for the stability of many peptides in solution.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2] For long-term storage, solutions should be kept at -20°C or -80°C.[2]
-
Buffer Composition: The components of the buffer can interact with the peptide. For instance, certain buffers may promote aggregation or act as catalysts for degradation reactions.[3]
-
Presence of Oxidizing Agents: The threonine residue can be susceptible to oxidation. The presence of oxidizing agents, or exposure to atmospheric oxygen, can lead to degradation.[4]
-
Enzymatic Degradation: If the solution is not sterile or contains biological components (e.g., cell culture media, plasma), peptidases or esterases could degrade the molecule.
Q2: What are the likely degradation pathways for this compound?
Based on its structure, the most probable degradation pathways for this compound are:
-
Hydrolysis of the Methyl Ester: The primary degradation pathway is the hydrolysis of the methyl ester to form H-D-allo-Threonine and methanol. This reaction is accelerated at pH extremes.[1]
-
Oxidation: The secondary alcohol group in the threonine side chain could be susceptible to oxidation.
-
Deamidation and Isomerization: While less common for a single amino acid derivative compared to a larger peptide, these pathways can occur under certain stress conditions.
Q3: My this compound solution shows a decrease in purity over time. What could be the cause?
A decrease in purity often points to chemical instability. The most common cause is the hydrolysis of the methyl ester. To troubleshoot this:
-
Verify the pH of your buffer: Ensure the pH is within the optimal range (typically pH 5-6) for stability.
-
Check storage conditions: Confirm that the solution is stored at the recommended temperature (frozen for long-term storage) and protected from light.
-
Use freshly prepared solutions: Whenever possible, prepare solutions fresh for your experiments to minimize degradation.
-
Consider buffer components: If using a new buffer system, investigate potential interactions between the buffer components and the peptide.
Q4: I am observing poor solubility of this compound in my buffer. What can I do?
H-D-allo-Threonine methyl ester hydrochloride is generally noted for its good solubility.[5] However, if you encounter solubility issues, consider the following:
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Solvent Choice: While aqueous buffers are common, for stock solutions, you might consider using a minimal amount of a compatible organic solvent before diluting into your aqueous buffer. Always check the compatibility of the organic solvent with your experimental system.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of biological activity over the course of an experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in the experimental buffer. | 1. Perform a time-course stability study: Analyze the purity of your compound in the experimental buffer at different time points under your experimental conditions (e.g., 37°C).2. Optimize buffer pH: Test a range of pH values to find the one that maximizes stability.3. Prepare fresh solutions: Use a freshly prepared solution of this compound for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.2. Store aliquots properly: Store aliquots at -20°C or -80°C. |
| Contamination of the stock solution. | 1. Use sterile technique: When preparing and handling solutions, use sterile buffers and equipment to prevent microbial growth.2. Filter-sterilize solutions: If appropriate for your application, filter the solution through a 0.22 µm filter. |
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the initial analysis of the compound.
-
A decrease in the area of the main peak corresponding to this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the methyl ester. | 1. Identify the degradant: The primary degradation product is likely H-D-allo-Threonine. If possible, run a standard of H-D-allo-Threonine to confirm the identity of the new peak.2. Review solution preparation and storage: Ensure the pH and temperature conditions are optimized for stability as described above. |
| Oxidation of the compound. | 1. Use degassed buffers: Purge buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.2. Add antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like methionine. |
| Interaction with buffer components. | 1. Test alternative buffer systems: If you suspect an interaction with your current buffer, test the stability in a different buffer system with a similar pH. |
Data Presentation
The following table provides an example of how quantitative stability data for this compound could be presented. Please note that the data below is illustrative and not based on experimental results for this specific molecule, as such data is not publicly available.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Different Buffer Systems at 25°C over 24 Hours
| Buffer System | pH | % Remaining at 4 hours | % Remaining at 8 hours | % Remaining at 24 hours |
| 50 mM Sodium Acetate | 4.0 | 98.2% | 96.5% | 91.3% |
| 50 mM Phosphate Buffer | 5.0 | 99.5% | 98.9% | 97.2% |
| 50 mM Phosphate Buffer | 6.0 | 99.3% | 98.5% | 96.8% |
| 50 mM Tris-HCl | 7.4 | 95.1% | 90.3% | 78.5% |
| 50 mM Carbonate-Bicarbonate | 9.0 | 88.7% | 79.4% | 55.1% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer System
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffer of choice (e.g., 50 mM phosphate buffer, pH 6.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., deionized water).
-
Prepare the test solution by diluting the stock solution into the buffer of choice to a final concentration of 1 mg/mL.
-
Timepoint 0 (T=0): Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and analyze by HPLC to determine the initial purity.
-
Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot of the solution, transfer it to an autosampler vial, and store it at a low temperature (e.g., -20°C) until analysis to quench further degradation.
-
Analyze all samples by HPLC under the same conditions.
-
Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: H-D-allo-Threonine Methyl Ester Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from H-D-allo-Threonine methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in H-D-allo-Threonine methyl ester hydrochloride?
A1: Impurities in H-D-allo-Threonine methyl ester hydrochloride can originate from the starting materials, synthesis process, or degradation. Common impurities include:
-
Related Amino Acids: Unreacted H-D-allo-Threonine.
-
Diastereomers: The presence of other stereoisomers of threonine methyl ester hydrochloride (e.g., D-threonine, L-threonine, L-allo-threonine derivatives).[1]
-
Process-Related Impurities: Residual solvents such as methanol or ethanol, and unreacted reagents from the esterification process (e.g., thionyl chloride byproducts).[1]
-
Degradation Products: The primary degradation product is H-D-allo-Threonine, formed by the hydrolysis of the methyl ester.[1]
Q2: What initial steps should I take to assess the purity of my H-D-allo-Threonine methyl ester hydrochloride sample?
A2: A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC). For a more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Chiral HPLC is particularly useful for identifying and quantifying diastereomeric impurities.[2]
Q3: What are the primary methods for purifying H-D-allo-Threonine methyl ester hydrochloride?
A3: The main purification techniques include:
-
Recrystallization: Effective for removing most common impurities.
-
Column Chromatography: Useful for separating impurities with different polarities.
-
Liquid-Liquid Extraction: Can be employed to remove certain process-related impurities and unreacted starting materials.
Troubleshooting Guides
Issue 1: Presence of Unreacted H-D-allo-Threonine
Problem: Your analysis (TLC or HPLC) indicates the presence of the starting material, H-D-allo-Threonine.
Solution:
-
Recrystallization: This is often the most effective method. A solvent system of methanol/diethyl ether or ethanol/hexane is commonly used.[3] The methyl ester is more soluble in the alcohol, while the free amino acid is less soluble, allowing for separation upon cooling.
-
Liquid-Liquid Extraction: Convert the hydrochloride salt to the free amine by neutralizing a solution of the crude product. The free amino acid methyl ester can then be extracted into an organic solvent, leaving the more polar unreacted amino acid in the aqueous phase.
Issue 2: Contamination with Other Diastereomers
Problem: Chiral HPLC analysis reveals the presence of other stereoisomers of threonine methyl ester.
Solution:
-
Preparative Chiral HPLC: This is the most direct method for separating diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.[4]
-
Fractional Recrystallization: In some cases, careful and repeated recrystallization may enrich the desired diastereomer, but this is often less effective than chromatography for closely related isomers.
Issue 3: Residual Solvents or Reagents Detected
Problem: NMR or GC analysis shows peaks corresponding to residual methanol, ethanol, or other process solvents.
Solution:
-
Drying under High Vacuum: Place the sample under a high vacuum for several hours to remove volatile solvents. Gentle heating can be applied, but care must be taken to avoid degradation of the product.
-
Trituration: Suspending the solid product in a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexane) and stirring can help wash away residual solvents.[5] The solid can then be collected by filtration.
Experimental Protocols
Protocol 1: Recrystallization of H-D-allo-Threonine Methyl Ester Hydrochloride
Objective: To remove common impurities such as unreacted starting materials and some process-related impurities.
Materials:
-
Crude H-D-allo-Threonine methyl ester hydrochloride
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Heating mantle or water bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude H-D-allo-Threonine methyl ester hydrochloride in a minimal amount of hot methanol.[3]
-
Once fully dissolved, slowly add diethyl ether to the solution until it becomes slightly turbid.[3]
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath to promote further crystallization.[3]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Starting Material | Crude H-D-allo-Threonine methyl ester hydrochloride | N/A |
| Solvent System | Methanol/Diethyl Ether | [3] |
| Expected Yield | 70-90% (dependent on initial purity) | General laboratory practice |
| Purity (Post-Recrystallization) | >98% (typical) | General laboratory practice |
Protocol 2: Preparative Chiral HPLC for Diastereomer Separation
Objective: To separate H-D-allo-Threonine methyl ester hydrochloride from other diastereomers.
Materials:
-
Crude H-D-allo-Threonine methyl ester hydrochloride containing diastereomeric impurities
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., macrocyclic glycopeptide-based)[4]
Procedure:
-
Prepare the mobile phase, for example, a mixture of methanol and water with 0.1% TFA. The exact ratio should be optimized based on analytical scale separations.[4]
-
Dissolve the crude sample in the mobile phase to a concentration suitable for preparative injection (e.g., 10-20 mg/mL).
-
Filter the sample solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with the chiral column.
-
Inject the sample and run the separation under isocratic or gradient conditions as determined by optimization.
-
Monitor the elution profile using the UV detector (typically at 210 nm).[4]
-
Collect the fractions corresponding to the desired H-D-allo-Threonine methyl ester hydrochloride peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain the purified product.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Stationary Phase | Macrocyclic glycopeptide-based CSP | [4] |
| Mobile Phase Example | Methanol/Water with 0.1% TFA | [4] |
| Detection Wavelength | 210 nm | [4] |
| Expected Recovery | 50-80% (highly dependent on the separation efficiency and initial diastereomeric ratio) | General laboratory practice |
Visualizations
Caption: Troubleshooting workflow for purifying H-D-allo-Threonine methyl ester hydrochloride.
Caption: Experimental workflow for the recrystallization of H-D-allo-Threonine methyl ester hydrochloride.
References
Validation & Comparative
A Comparative Guide: H-D-allo-Threonine versus L-allo-Threonine in Peptide Structure and Function
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids into peptides is a powerful tool to modulate their therapeutic properties. Among these, the stereoisomers of threonine, particularly D-allo-threonine and L-allo-threonine, offer unique opportunities to influence peptide structure, stability, and biological activity. This guide provides an objective comparison of these two diastereomers, supported by experimental principles and data, to inform their application in peptide design.
Structural Differences: A Matter of Chirality
Threonine possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ), giving rise to four stereoisomers. L-allo-threonine and D-allo-threonine are enantiomers of each other and diastereomers of L-threonine and D-threonine. The key distinction lies in the spatial arrangement of the amino and hydroxyl groups.
| Stereoisomer | Cα Configuration | Cβ Configuration |
| L-allo-Threonine | S | S |
| D-allo-Threonine | R | R |
| L-Threonine | S | R |
| D-Threonine | R | S |
This difference in stereochemistry at both chiral centers fundamentally alters the three-dimensional space occupied by the amino acid side chain, which in turn can have profound effects on the overall conformation and function of a peptide.
Impact on Peptide Structure and Conformation
The incorporation of allo-threonine isomers can significantly influence the secondary structure of peptides. Molecular dynamics simulations have shown that the conformational propensities of D-amino acids are generally the inverse of their L-enantiomers.[1]
The introduction of a D-amino acid like D-allo-threonine can disrupt or stabilize secondary structures such as α-helices and β-sheets, or induce the formation of specific β-turns.[1] The precise outcome is context-dependent, relying on the surrounding amino acid sequence and the specific location of the substitution.
Functional Consequences: Stability, Binding, and Activity
The stereochemistry of allo-threonine residues has significant implications for a peptide's interaction with biological systems, most notably its stability against enzymatic degradation and its ability to bind to target receptors.
Enhanced Proteolytic Stability
One of the most well-established advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteases.[2][3] Most proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as D-allo-threonine, at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing hydrolysis. This leads to a significantly longer in vivo half-life, a critical attribute for therapeutic peptides. Specifically, the incorporation of D-allo-threonine conserves the natural (R)-stereochemistry at the β-carbon, which can be important for side-chain interactions, while the inversion at the α-carbon provides enzymatic protection.[3]
Modulation of Receptor Binding and Biological Activity
The effect of allo-threonine stereochemistry on receptor binding is more complex and less predictable than its impact on stability. The precise three-dimensional arrangement of amino acid side chains is often crucial for high-affinity and specific binding to a biological target.
-
L-allo-Threonine: The introduction of L-allo-threonine, while maintaining the L-configuration at the Cα, alters the Cβ stereochemistry compared to the proteinogenic L-threonine. This can lead to changes in the local conformation that may either enhance or diminish binding affinity, depending on the specific interactions at the binding interface.
-
D-allo-Threonine: Substituting with D-allo-threonine results in a more drastic change to the peptide backbone and side-chain orientation. In many cases, this can lead to a significant reduction or complete loss of binding affinity due to a mismatch with the chiral binding pocket of the target receptor. However, in some instances, particularly in flexible peptides or at positions not critical for direct receptor contact, the conformational changes induced by a D-amino acid can fortuitously lead to an improved or novel binding mode.
The following table summarizes the expected general impact of incorporating D-allo-threonine versus L-allo-threonine into a bioactive peptide, based on established principles of D-amino acid substitution. It is important to note that these are general trends, and the actual experimental results will be highly dependent on the specific peptide and its target.
| Parameter | Peptide with L-allo-Threonine | Peptide with D-allo-Threonine | Rationale |
| Proteolytic Stability (t½ in serum) | Susceptible to degradation | Significantly more resistant | Proteases are stereospecific for L-amino acids. |
| Receptor Binding Affinity (Kd or IC50) | May be altered | Often reduced, but can be maintained or altered | The stereochemistry of the binding epitope is critical for molecular recognition. |
| In Vitro Biological Activity (EC50) | Dependent on binding affinity | Often reduced, but can be maintained or altered | Biological activity is typically a direct consequence of receptor binding and activation. |
| In Vivo Efficacy | Potentially limited by stability | May be enhanced due to increased half-life, provided sufficient activity is retained | Overall in vivo effect is a balance of stability and biological activity. |
Experimental Protocols
To empirically determine the effects of substituting with D-allo-threonine versus L-allo-threonine, a series of well-defined experiments are necessary.
Peptide Synthesis
Both L-allo-threonine and D-allo-threonine containing peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: The synthesis resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the first amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected allo-threonine isomer (or any other amino acid) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amine on the resin.
-
Repetition: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry.
In Vitro Stability Assay in Plasma
This protocol assesses the proteolytic stability of the peptide analogs.
-
Peptide Incubation: The test peptide (e.g., at a final concentration of 10-50 µM) is incubated in human or animal plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: The reaction is quenched, and plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC or LC-MS.
-
Half-life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t½) is calculated.
Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of a peptide to its receptor.
-
Preparation: A constant concentration of a radiolabeled ligand known to bind the target receptor and a preparation of cells or membranes expressing the receptor are used.
-
Competition: Increasing concentrations of the unlabeled test peptide (the "competitor") are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay
The biological activity of the peptide analogs is assessed in a cell-based assay that measures a downstream response following receptor activation.
-
Cell Culture: Cells expressing the target receptor are cultured under appropriate conditions.
-
Peptide Treatment: The cells are treated with increasing concentrations of the test peptide.
-
Incubation: The cells are incubated for a specific period to allow for a functional response.
-
Response Measurement: A relevant downstream signaling event is measured (e.g., cAMP production, calcium mobilization, or reporter gene expression).
-
Data Analysis: A dose-response curve is generated by plotting the measured response against the log of the peptide concentration. The EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined.
Conclusion
The choice between incorporating D-allo-threonine and L-allo-threonine into a peptide therapeutic is a strategic decision that requires a careful balance between enhancing stability and maintaining biological activity. The substitution with D-allo-threonine is a proven strategy for significantly increasing a peptide's resistance to enzymatic degradation, a major hurdle in drug development. However, this modification must be carefully evaluated for its impact on receptor binding and function, as changes in stereochemistry can disrupt the precise molecular interactions required for activity. Conversely, L-allo-threonine offers a more subtle modification that may fine-tune the peptide's conformation and binding properties without the more drastic changes associated with a D-amino acid. Ultimately, the empirical testing of both diastereomers through the synthesis and evaluation of peptide analogs, as outlined in the experimental protocols, is essential for the rational design of potent and durable peptide-based therapeutics.
References
A Comparative Guide to H-D-ALLO-THR-OME HCL and Other Protected Threonine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate amino acid derivatives is a critical decision that dictates the synthetic strategy and influences the yield and purity of the final product. Threonine, with its reactive hydroxyl side chain, requires careful protection to prevent unwanted side reactions. This guide provides an objective comparison of H-D-allo-Thr-OMe HCl, a C-terminally protected derivative, with common side-chain protected threonine derivatives used in solid-phase peptide synthesis (SPPS).
The primary distinction in the application of these derivatives lies in the chosen synthetic methodology. This compound is predominantly utilized in classical solution-phase peptide synthesis, whereas derivatives like Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH are staples of modern solid-phase peptide synthesis (SPPS) using Fmoc and Boc strategies, respectively.[1][2]
Performance and Strategy Comparison
The choice between this compound and side-chain protected threonine derivatives is fundamentally a choice between solution-phase and solid-phase synthesis.[1] Solution-phase synthesis is a classical approach that is well-suited for the large-scale production of short peptides.[3] In this method, coupling reactions are performed in a homogenous solution, and intermediates are isolated and purified at each step.[1] this compound serves as a C-terminally protected building block in this strategy.[4]
In contrast, solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3] This method is ideal for the rapid synthesis of long peptides and is amenable to automation.[1] The use of side-chain protected threonine derivatives is crucial in SPPS to prevent side reactions like O-acylation during the coupling steps.[5]
Data Presentation: Comparison of Protected Threonine Derivatives
The following tables summarize the key characteristics and illustrative performance of this compound in solution-phase synthesis and common side-chain protected threonine derivatives in solid-phase synthesis. Direct head-to-head quantitative experimental data under identical conditions is not extensively available in the literature, so these values should be considered illustrative of the general performance of each method.[1][6]
Table 1: Key Characteristics of Threonine Derivatives
| Property | This compound | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH |
| Synthetic Strategy | Solution-Phase Peptide Synthesis[1] | Fmoc Solid-Phase Peptide Synthesis[5] | Boc Solid-Phase Peptide Synthesis[7] |
| Protected Group | C-terminal methyl ester[1] | Nα-Fmoc, Side-chain tert-butyl (tBu) ether[5] | Nα-Boc, Side-chain benzyl (Bzl) ether[7] |
| Side-Chain Hydroxyl | Unprotected[8] | Protected[5] | Protected[7] |
| Nα-Deprotection | N/A (requires N-protection before use as a non-C-terminal residue) | 20% Piperidine in DMF[5] | Strong acid (e.g., TFA)[6] |
| Side-Chain Deprotection | N/A | Strong acid (e.g., TFA)[5] | Strong acid (e.g., HF) or hydrogenolysis[7] |
| C-terminal Deprotection | Saponification (e.g., NaOH, LiOH)[4] | N/A (cleavage from resin) | N/A (cleavage from resin) |
| Orthogonality | Dependent on chosen Nα-protecting group | Fully orthogonal with Fmoc/tBu strategy[2] | Quasi-orthogonal in Boc/Bzl strategy[9] |
Table 2: Illustrative Performance in Dipeptide Synthesis (e.g., Xaa-Thr)
| Parameter | Solution-Phase Synthesis (using this compound) | Solid-Phase Synthesis (using Fmoc-Thr(tBu)-OH) |
| Typical Crude Yield | 85-95% (for a single coupling and purification)[1] | 70-90% (highly sequence dependent)[10] |
| Typical Crude Purity | High (due to intermediate purification) | Good to Excellent[5] |
| Potential Side Reactions | O-acylation of the unprotected hydroxyl group, racemization.[8][11] | Aggregation in "difficult sequences", incomplete deprotection/coupling.[5] |
| Scalability | Well-suited for large-scale (kg) synthesis of short peptides.[1] | Ideal for small to medium scale (mg to g) synthesis.[1] |
| Automation | Difficult to automate | Readily automated |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Specific conditions may require optimization based on the peptide sequence and other reagents used.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound.
Materials:
-
This compound
-
Boc-L-Ala-OH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool to 0 °C and add DIPEA (1.1 eq) dropwise. Stir for 15 minutes.[1]
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C and add EDC·HCl (1.1 eq). Stir for 20 minutes to pre-activate the carboxylic acid.[1]
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized H-D-allo-Thr-OMe solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Filter the reaction mixture to remove any urea byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude dipeptide ester by column chromatography on silica gel.
Protocol 2: Solid-Phase Dipeptide Synthesis using Fmoc-Thr(tBu)-OH
This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Ala-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
First Amino Acid Loading (Fmoc-Thr(tBu)-OH):
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (5 min, then 15 min). Wash thoroughly with DMF.[5]
-
Coupling: In a separate tube, pre-activate Fmoc-Thr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated solution to the resin and agitate for 1-2 hours.[5]
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min) to remove the Fmoc group from the threonine residue. Wash thoroughly with DMF.[5]
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Coupling: Pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Add to the resin and agitate for 1-2 hours.[5]
-
Washing: Drain and wash the resin with DMF, followed by DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF. Wash with DMF and DCM, then dry the resin.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.[5]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide and dry.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for solution-phase and solid-phase peptide synthesis, highlighting the distinct roles of the compared threonine derivatives.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Peptides Containing D-allo-threonine versus L-threonine
For researchers, scientists, and drug development professionals, the subtle interchange of an amino acid's stereoisomer within a peptide can profoundly alter its therapeutic potential. This guide provides an objective comparison of the biological activity of peptides containing the non-proteinogenic D-allo-threonine versus the natural L-threonine, supported by illustrative data and detailed experimental methodologies.
The substitution of canonical L-amino acids with their D-enantiomers is a well-established strategy in medicinal chemistry to enhance the metabolic stability of peptide-based drugs. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic efficacy.[1] Introducing D-amino acids, such as D-allo-threonine, can render peptides resistant to these proteolytic enzymes, which are highly stereospecific for L-amino acid substrates.[1][2]
However, this increased stability is often a trade-off against biological activity. The precise three-dimensional conformation of a peptide is critical for its interaction with biological targets like receptors and enzymes.[1] Altering the stereochemistry of a single amino acid can introduce steric hindrance or modify key hydrogen bonding networks, potentially reducing binding affinity and subsequent signal transduction.[1] This guide explores these dichotomous effects through a structured presentation of comparative data, detailed experimental protocols, and visual representations of the underlying scientific principles.
Quantitative Comparison of Biological Activity: An Illustrative Example
Direct, publicly available quantitative data comparing a specific peptide containing D-allo-threonine with its L-threonine counterpart is scarce.[1] Therefore, the following table presents a hypothetical, yet scientifically plausible, comparative analysis for a peptide antagonist. This data is based on general principles and reported trends for D-amino acid substitutions in bioactive peptides.[1][2]
| Parameter | Peptide with L-threonine | Peptide with D-allo-threonine | Rationale for Expected Outcome |
| Receptor Binding Affinity (Kd) | 10 nM | 150 nM | The specific stereochemistry of the L-threonine side chain is likely crucial for optimal interaction with the receptor's binding pocket. The D-allo-threonine configuration may introduce steric clashes, leading to a lower binding affinity (higher Kd).[1] |
| Inhibitory Potency (IC50) | 25 nM | 400 nM | Consistent with a lower binding affinity, a higher concentration of the D-allo-threonine-containing peptide is expected to be required to achieve 50% inhibition of the biological target. The active site of the target is highly stereospecific.[1] |
| Proteolytic Stability (t½ in serum) | 15 minutes | > 8 hours | Peptides containing D-amino acids exhibit significant resistance to degradation by proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. This leads to a substantially longer plasma half-life.[1][2] |
| In Vivo Efficacy (ED50) | 1 mg/kg | 10 mg/kg | While the D-allo-threonine analog is more stable, its reduced potency necessitates a higher dose to achieve the same therapeutic effect in a living organism. |
Note: The values in this table are illustrative and intended for comparative purposes. Researchers must conduct specific experiments for their peptide of interest to determine the actual effects of D-allo-threonine substitution.
Experimental Protocols
To empirically determine and compare the biological activity of peptides containing D-allo-threonine versus L-threonine, a series of well-defined experiments are necessary. Below are detailed methodologies for the synthesis of these peptides and key biological assays.
Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Both the L-threonine and D-allo-threonine-containing peptides can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Thr(tBu)-OH and Fmoc-D-allo-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, using Fmoc-L-Thr(tBu)-OH or Fmoc-D-allo-Thr(tBu)-OH at the desired position.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.[1]
In Vitro Proteolytic Stability Assay
This assay measures the half-life of the peptides in the presence of serum proteases.
Materials:
-
Synthesized L- and D-allo-threonine peptides
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
Incubator at 37°C
-
RP-HPLC system
Protocol:
-
Incubation: Incubate a known concentration of each peptide with 80-90% human serum in PBS at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area corresponding to the intact peptide is monitored over time.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½) of each peptide.[1]
Cell Viability Assay (MTT Assay)
This assay can be used to determine the cytotoxic or antiproliferative activity of the peptides on a relevant cell line.
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized L- and D-allo-threonine peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Peptide Treatment: Treat the cells with a range of concentrations of the L- and D-allo-threonine peptides for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each peptide concentration relative to untreated control cells and determine the IC50 value for each peptide.
Visualizing Workflows and Pathways
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
A Comparative Guide to the Chiral Separation of D-allo-Threonine and L-Threonine Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
The resolution of stereoisomers is a critical aspect of pharmaceutical development and chiral synthesis. D-allo-threonine and L-threonine, as diastereomers and enantiomers within the threonine family, present a unique separation challenge. This guide provides an objective comparison of analytical techniques for the chiral separation of their methyl ester derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Two primary chromatographic techniques have demonstrated success in the chiral separation of threonine stereoisomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages in terms of resolution, sample preparation, and application scale.
Quantitative Data Summary
The following tables summarize the performance of GC and HPLC methods for the separation of threonine stereoisomers. It is important to note that the GC data was obtained after derivatization of the amino and hydroxyl groups, while the HPLC data is for the closely related underivatized threonine, providing a strong indication of the expected performance for the methyl esters.
Table 1: Gas Chromatography (GC) Performance for Threonine Stereoisomer Derivatives
| Analyte (as N,O-bis-isobutoxycarbonyl-2,2,2-trifluoroethyl ester) | Retention Time (min, estimated) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| D-Threonine | ~16.5 | - | >99 |
| L-Threonine | ~17.0 | >1.5 | >99 |
| D-allo-Threonine | ~15.0 | - | >99 |
| L-allo-Threonine | ~15.5 | >1.5 | >99 |
Data estimated from chromatogram in the referenced literature. Resolution between D- and L- forms of both threonine and allo-threonine is excellent. The diastereomeric pairs (threonine vs. allo-threonine) are also well-separated.
Table 2: High-Performance Liquid Chromatography (HPLC) Performance for Underivatized Threonine Stereoisomers
| Analyte (Underivatized) | Retention Time (min, estimated) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| D-Threonine | ~10.0 | - | >99 |
| L-Threonine | ~7.5 | >2.0 | >99 |
Data for underivatized threonine on an Astec CHIROBIOTIC® T column provides a strong baseline for the separation of the methyl esters, which are expected to have shorter retention times but similar selectivity.
Experimental Protocols
Detailed methodologies are provided below for the GC and HPLC separation of threonine stereoisomers.
Gas Chromatography (GC) with Chiral Stationary Phase
This method requires a two-step derivatization to enhance the volatility of the threonine methyl esters for GC analysis. The separation of all four stereoisomers is achievable with high resolution.
1. Derivatization Procedure:
-
Step 1: N-protection:
-
To an aqueous solution of the threonine methyl ester mixture, add an equal volume of 1 M sodium carbonate.
-
Add isobutyl chloroformate and vortex vigorously.
-
Extract the resulting N-isobutoxycarbonyl-threonine methyl ester with diethyl ether.
-
-
Step 2: O-protection and Esterification:
-
Evaporate the ether extract to dryness.
-
Add 2,2,2-trifluoroethanol and acetyl chloride.
-
Heat the mixture to complete the esterification of the hydroxyl group.
-
Evaporate the reagents and redissolve the derivative in a suitable solvent for GC injection.
-
2. GC Conditions:
-
Column: Chirasil-Val capillary column
-
Carrier Gas: Helium
-
Temperature Program: Isothermal or a slow temperature ramp to optimize separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
Direct chiral separation of threonine methyl esters can be achieved on a macrocyclic glycopeptide-based chiral stationary phase (CSP). This method has the advantage of not requiring derivatization.[1]
1. Sample Preparation:
-
Dissolve the D-allo-threonine and L-threonine methyl ester hydrochloride mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water with a small amount of a modifier like formic acid (e.g., 70:30:0.02 v/v/v Methanol:Water:Formic Acid). The optimal ratio may need to be determined empirically.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL[1]
Alternative Technique: Enzymatic Resolution
For preparative-scale separations, enzymatic resolution offers a highly selective alternative. This method utilizes enzymes, such as lipases or proteases, that stereoselectively hydrolyze one of the enantiomeric esters, allowing for the separation of the unreacted ester from the hydrolyzed acid.[1]
Experimental Protocol for Enzymatic Resolution
-
Reaction Setup: Dissolve the racemic threonine methyl ester hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.0).[1]
-
Enzyme Addition: Add a selected lipase or protease (e.g., from Candida rugosa).[1] The enzyme-to-substrate ratio needs to be optimized.[1]
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.[1]
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester.[1]
-
Reaction Quenching: Stop the reaction at approximately 50% conversion by denaturing the enzyme (e.g., by heating or pH change).[1]
-
Separation: Separate the unreacted D-allo-threonine methyl ester from the formed L-threonine by extraction or chromatography.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described chiral separation methods.
Caption: Workflow for Chiral GC Separation.
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Enzymatic Resolution.
References
A Comparative Guide to the Validation of D-allo-Threonine Incorporation into Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with non-canonical amino acids, rigorous validation of their incorporation is paramount. The introduction of stereoisomers, such as D-allo-threonine, necessitates precise analytical methods to confirm the correct sequence and stereochemistry, ensuring the desired biological activity and therapeutic efficacy. This guide provides an objective comparison of key analytical techniques for validating the incorporation of D-allo-threonine into a peptide sequence, supported by experimental data and detailed protocols.
The primary challenge in validating the incorporation of D-allo-threonine lies in distinguishing it from its other three stereoisomers: L-threonine, D-threonine, and L-allo-threonine. This requires methods with high chiral selectivity. The principal techniques employed are Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) following peptide hydrolysis, and Edman degradation with subsequent chiral analysis of the cleaved amino acid derivative.
Comparison of Analytical Methods
The choice of method depends on several factors including the required sensitivity, the stage of the synthesis process, and the available instrumentation. Below is a summary of the key performance characteristics of the primary validation techniques.
| Parameter | Chiral HPLC (Post-Hydrolysis) | Chiral LC-MS (Post-Hydrolysis) | Edman Degradation with Chiral Analysis |
| Principle | Separation of amino acid stereoisomers on a chiral stationary phase after peptide hydrolysis. | Separation of derivatized or underivatized amino acid stereoisomers by HPLC with mass spectrometric detection for identification and quantification. | Sequential cleavage of N-terminal amino acids, followed by chiral analysis of the resulting PTH-amino acid derivative. |
| Sample Preparation | Total acid hydrolysis of the peptide. Derivatization is optional but can enhance sensitivity. | Total acid hydrolysis of the peptide, often followed by derivatization (e.g., Marfey's reagent) to form diastereomers. | Intact peptide is used; no hydrolysis required. |
| Sensitivity | High (pmol to fmol range with derivatization).[1][2] | Very High (fmol to amol range).[3] | High (10-100 pmol of peptide).[4] |
| Resolution | Excellent for all four threonine stereoisomers with appropriate chiral columns.[1][5] | Excellent separation of diastereomeric derivatives on standard achiral columns.[3][6][7] | Dependent on the chiral separation of PTH-amino acid derivatives. |
| Potential for Racemization | Racemization can occur during acid hydrolysis. Use of deuterated HCl can help identify and correct for this.[8] | Similar to chiral HPLC, racemization during hydrolysis is a concern.[7] | Minimal risk of racemization as it analyzes the intact peptide sequentially. |
| Throughput | Moderate; each sample requires hydrolysis and a chromatographic run. | Moderate; similar workflow to chiral HPLC. | Low; it is a sequential and time-consuming process. |
| Instrumentation Cost | Moderate to High.[5] | High.[5] | High (for automated sequencers). |
Experimental Workflows
The general workflow for validating the incorporation of D-allo-threonine involves several key steps, from sample preparation to data analysis. The specific workflow depends on the chosen analytical method.
Detailed Experimental Protocols
Chiral HPLC Analysis of Threonine Stereoisomers after Acid Hydrolysis
This method is a robust technique for the baseline separation of all four threonine stereoisomers.[1][5]
a. Peptide Hydrolysis:
-
Place approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl. To assess racemization during hydrolysis, 6N DCl can be used in a parallel sample.[7][8]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the initial mobile phase).
b. Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is essential. Crown-ether based columns (e.g., ChiroSil SCA(-)) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) have shown good resolution for threonine isomers.[5]
-
Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of methanol and water with a small amount of acid, for example, 84% MeOH / 16% H₂O with 5 mM HClO₄.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed, with fluorescence detection.[1][2]
-
Data Analysis: The retention times of the four threonine stereoisomers are compared to those of authentic standards. The percentage of each stereoisomer is calculated from the integrated peak areas.
LC-MS Analysis using Marfey's Method
Marfey's method involves derivatizing the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers that can be separated on a standard achiral reverse-phase column and detected with high sensitivity by mass spectrometry.[3][6][7]
a. Peptide Hydrolysis:
-
Follow the same procedure as for Chiral HPLC Analysis, preferably using deuterated HCl to monitor for hydrolysis-induced racemization.[7]
b. Derivatization with Marfey's Reagent:
-
Dissolve the dried amino acid residue in 50 µL of water.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 20 µL of 1 N HCl.
-
Dilute the sample with an appropriate solvent (e.g., methanol) for LC-MS analysis.
c. LC-MS/MS Analysis:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Detection: Electrospray ionization (ESI) mass spectrometry in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification.
-
Data Analysis: The diastereomeric derivatives of the L- and D-amino acids will have different retention times. The identity of each peak is confirmed by its mass-to-charge ratio, and quantification is performed by comparing the peak areas to those of derivatized standards.
Edman Degradation with Chiral Analysis
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[4] The resulting phenylthiohydantoin (PTH)-amino acid derivative can then be analyzed for its stereochemistry.
a. Edman Degradation:
-
The intact peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions.
-
The derivatized amino acid is cleaved from the peptide using anhydrous acid (e.g., trifluoroacetic acid).
-
The released anilinothiazolinone (ATZ)-amino acid is extracted and converted to the more stable PTH-amino acid derivative by treatment with aqueous acid.
-
This cycle is repeated for the subsequent amino acids.
b. Chiral Analysis of PTH-amino acid:
-
The collected PTH-amino acid derivative corresponding to the position of the expected D-allo-threonine is analyzed by chiral HPLC or chiral gas chromatography.
-
The retention time is compared to that of the four standard PTH-threonine stereoisomers to confirm its identity.
Conclusion
The validation of D-allo-threonine incorporation into a peptide sequence is a critical step in ensuring the quality and desired properties of synthetic peptides. Chiral HPLC and LC-MS after hydrolysis are powerful and widely used methods that provide excellent resolution and sensitivity for all four threonine stereoisomers. While susceptible to racemization during hydrolysis, this can be monitored and corrected for. Edman degradation offers the advantage of analyzing the intact peptide, thereby avoiding hydrolysis-induced racemization, but it is a more time-consuming and less commonly available technique for routine chiral analysis. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for high sensitivity, sample throughput, and the availability of instrumentation. For routine and reliable validation, a well-optimized chiral HPLC or LC-MS method following acid hydrolysis is generally the most practical and informative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of coupling reagents for H-D-ALLO-THR-OME HCL
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides, particularly when incorporating sterically hindered amino acids such as D-allothreonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl). The bulky side chain of allothreonine can significantly impede the rate of peptide bond formation and increase the risk of side reactions, most notably racemization. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental insights to facilitate an informed choice for your research needs.
Comparative Performance Data
The following table summarizes the performance of four widely used coupling reagents: HATU, HBTU, PyBOP, and EDC in conjunction with an additive like Oxyma. The data presented is based on a representative solution-phase coupling of an N-protected amino acid to a sterically similar amino acid ester, H-D-Ala-OtBu.HCl, and serves as a valuable reference for the expected performance with this compound.[1] Actual yields and reaction times may vary depending on the specific N-protected amino acid and reaction conditions.
| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | None required | 95-99 | 1-2 | < 0.5 | Advantages: High reactivity and speed, very low racemization, highly effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost. |
| HBTU | HOBt or Oxyma | 90-95 | 2-4 | < 1.0 | Advantages: Good balance of reactivity and cost, reliable for standard and many difficult couplings.[1][2] Disadvantages: Slightly less effective at suppressing racemization than HATU for sensitive amino acids. |
| PyBOP | HOBt or Oxyma | 90-95 | 2-4 | ~1.0 | Advantages: Similar performance to HBTU, byproducts are generally considered less hazardous than those from BOP.[1] Disadvantages: Can be less effective than HATU for highly demanding couplings. |
| EDC/Oxyma | Oxyma | 85-95 | 4-16 | < 0.1 (with Oxyma) | Advantages: Cost-effective, water-soluble byproducts for easy removal.[3] Oxyma significantly reduces racemization compared to HOBt.[3] Disadvantages: Generally slower reaction times compared to onium salts.[1] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of an N-protected amino acid (e.g., N-Boc-L-Ala-OH) with this compound.
General Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
Selected coupling reagent (1.0-1.1 eq)
-
Anhydrous Solvent (e.g., DMF or DCM)
-
Base (e.g., DIPEA or NMM)
-
Standard laboratory glassware, dried overnight
-
Inert atmosphere (Nitrogen or Argon)
General Workflow Diagram
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Coupling with HATU
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Neutralization & Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq). Add this solution to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion using TLC or LC-MS.[4]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Coupling with HBTU
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution at room temperature and stir for 15 minutes for pre-activation.[1]
-
Coupling: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF. Add this solution to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.[5]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the HATU protocol.
Protocol 3: Coupling with PyBOP
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and PyBOP (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.[1]
-
Coupling: Add a solution of this compound (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, with progress monitored by TLC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 4: Coupling with EDC/Oxyma
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq), Oxyma (1.0 eq), and this compound (1.0 eq) in anhydrous DMF or a 1:1 mixture of DCM/DMF.[3]
-
Activation and Coupling: Cool the solution to 0°C in an ice bath. Add EDC.HCl (1.1 eq) in one portion, followed by the addition of DIPEA (1.0 eq).[3]
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Remove the solvent by rotary evaporation. Dilute the residue in ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mechanism of Action: Onium Salts vs. Carbodiimides
The fundamental difference between these reagents lies in their mechanism of activating the carboxylic acid.
Caption: Activation pathways for onium salt and carbodiimide reagents.
Onium salt reagents like HATU and HBTU, in the presence of a base, rapidly form highly reactive OAt or OBt active esters, respectively.[6] These esters then react with the amine component to form the peptide bond. Carbodiimides such as EDC activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[7] The addition of Oxyma traps the O-acylisourea to form a more stable and highly reactive Oxyma active ester, which effectively minimizes racemization and improves coupling efficiency.[3]
Conclusion
For the coupling of the sterically demanding this compound, HATU stands out as the premium choice for achieving high yields and purity with minimal reaction times and the lowest risk of epimerization.[1] HBTU and PyBOP represent a cost-effective compromise, offering robust performance for many challenging couplings. The EDC/Oxyma system is an excellent economical option, particularly when ease of byproduct removal is a priority and longer reaction times are acceptable; the use of Oxyma is critical for suppressing racemization.[3] The optimal choice will ultimately depend on the specific requirements of the synthesis, including scale, budget, and the desired purity of the final peptide.
References
D-allo-Threonine Integration: A Comparative Guide to Enhancing Peptide Conformation and Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a paramount strategy in modern peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, such as poor conformational stability and rapid proteolytic degradation. Among the diverse array of available modifications, the substitution with D-amino acids, particularly diastereomers like D-allo-threonine, offers a nuanced approach to modulating peptide structure and function. This guide provides an objective comparison of the impact of D-allo-threonine on peptide conformation and stability against its natural L-threonine counterpart and other D-amino acid alternatives, supported by established experimental data and detailed methodologies.
Executive Summary
Incorporating D-allo-threonine into a peptide sequence can profoundly influence its physicochemical properties. Due to its unique stereochemistry at both the α-carbon (D-configuration) and the β-carbon (allo-configuration), D-allo-threonine can induce specific conformational constraints and significantly enhance resistance to enzymatic degradation. While L-to-D amino acid substitutions can sometimes be destabilizing to evolved protein tertiary structures, in the context of therapeutic peptides, they are a crucial tool for improving pharmacokinetic profiles.[1] The primary advantages of substituting L-threonine with D-allo-threonine include a marked increase in proteolytic stability and the potential to favor specific secondary structures, such as β-turns.
Quantitative Data Comparison: Conformational Stability and Proteolytic Resistance
While direct head-to-head quantitative data for a single peptide sequence comparing the stability imparted by D-allo-threonine versus L-threonine is not extensively available in the public literature, the principles of D-amino acid substitution are well-established. The following tables present illustrative data, based on typical experimental outcomes for D-amino acid substitutions, to provide a quantitative comparison.
Table 1: Comparative Conformational Stability of a Model Peptide
| Peptide Variant | Melting Temperature (Tm) (°C) | Predominant Conformation (in aqueous buffer) | Helicity (%) | Reference |
| Model Peptide (L-Thr) | 48.5 | α-helix/Random Coil | 35 | Illustrative |
| Model Peptide (D-allo-Thr) | 55.2 | Stabilized β-turn/Random Coil | 15 | Illustrative |
| Model Peptide (D-Ala) | 52.1 | Distorted α-helix/Random Coil | 28 | Illustrative |
Note: The values in this table are illustrative and represent expected trends based on the literature. The actual impact is sequence-dependent and must be empirically determined.
Table 2: Comparative Proteolytic Stability in Human Serum
| Peptide Variant | Half-life (t½) (hours) | Primary Cleavage Site | Reference |
| Model Peptide (L-Thr) | 0.5 | C-terminal to L-Thr | [1] |
| Model Peptide (D-allo-Thr) | > 24 | No significant cleavage observed | [1] |
| Model Peptide (D-Ala) | > 24 | No significant cleavage observed | [1] |
Note: The enhanced stability of peptides containing D-amino acids is due to the stereospecificity of proteases, which primarily recognize L-amino acids.[1]
Impact on Peptide Conformation
The stereochemistry of D-allo-threonine ((2R, 3R) configuration) is distinct from L-threonine ((2S, 3R)), D-threonine ((2R, 3S)), and L-allo-threonine ((2S, 3S)). This unique arrangement of substituents around the Cα-Cβ bond influences the accessible dihedral angles (phi, psi, and chi1), thereby predisposing the peptide backbone to adopt specific conformations. Molecular dynamics simulations and NMR studies suggest that D-allo-threonine, like other D-amino acids, can disrupt α-helical structures but is a potent promoter of β-turn conformations, particularly type I' and II' turns.[2] This property is invaluable in the design of cyclic peptides and peptidomimetics where a well-defined turn structure is crucial for biological activity.
Experimental Protocols
To empirically validate the impact of D-allo-threonine substitution, a series of biophysical and biochemical assays are required. Detailed methodologies for key experiments are provided below.
Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Peptides containing L-threonine and D-allo-threonine can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy on a solid support (e.g., Rink amide resin for C-terminal amidation).
Materials:
-
Fmoc-L-Thr(tBu)-OH and Fmoc-D-allo-Thr(tBu)-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC-grade water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of the peptides in solution and to determine their thermal stability.
Materials:
-
Purified peptides
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare peptide solutions in phosphate buffer at a concentration of 50-100 µM.
-
Wavelength Scan: Record the CD spectra from 190 to 260 nm at 25°C. A buffer blank is recorded and subtracted from the sample spectra.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the change in the CD signal at 222 nm (for helical peptides) or another appropriate wavelength as the temperature is increased from 20°C to 90°C at a rate of 1°C/minute.
-
Tm Calculation: The Tm is the temperature at the midpoint of the unfolding transition in the sigmoidal melting curve.
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including dihedral angle constraints and inter-proton distances, which are essential for determining the three-dimensional structure of the peptide.
Materials:
-
Purified, isotopically labeled (¹⁵N, ¹³C) or unlabeled peptides
-
NMR buffer (e.g., 90% H₂O/10% D₂O in phosphate buffer, pH 6.0)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, to resolve overlapping proton signals.
-
-
Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.
-
Structural Calculations: Use the distance and dihedral angle constraints derived from the NMR data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases, typically in human serum or plasma.
Materials:
-
Purified peptides
-
Human serum or plasma
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup: Incubate the peptide at a final concentration of 100 µg/mL in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot to precipitate the serum proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
Analysis: Analyze the supernatant by RP-HPLC, monitoring the peak corresponding to the intact peptide. The peak area is integrated to quantify the amount of remaining peptide. Mass spectrometry can be used to identify the degradation products and cleavage sites.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay model to calculate the half-life (t½).
Mandatory Visualizations
Caption: Chemical structures of L-Threonine and D-allo-Threonine.
Caption: Workflow for comparing D-allo-Thr and L-Thr peptides.
Caption: Logical relationships of D-allo-Threonine substitution.
References
A Comparative Guide to Alternatives for H-D-allo-Threonine Methyl Ester Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. H-D-allo-Threonine methyl ester hydrochloride is a valuable chiral synthon, prized for its specific stereochemistry which is leveraged in the synthesis of complex molecules like peptides and pharmaceuticals. However, a range of alternatives exists, either as direct replacements or as precursors in alternative synthetic strategies. This guide provides an objective comparison of H-D-allo-Threonine methyl ester hydrochloride with other key alternatives, supported by experimental data and detailed methodologies.
H-D-allo-Threonine methyl ester hydrochloride serves as a crucial starting material in various synthetic applications, including peptide synthesis and the generation of bioactive compounds.[1] Its unique stereoconfiguration is particularly important in the development of novel treatments for metabolic and neurodegenerative diseases.[1]
Direct Stereoisomeric Alternatives: L-allo and DL-Threonine Methyl Ester Hydrochloride
The most direct alternatives to H-D-allo-Threonine methyl ester hydrochloride are its other stereoisomers. The choice between these depends entirely on the desired stereochemistry of the final product.
| Feature | H-D-allo-Threonine Methyl Ester HCl | L-allo-Threonine Methyl Ester HCl | DL-Threonine Methyl Ester HCl |
| Stereochemistry | Enantiopure (2R, 3S) | Enantiopure (2S, 3R) | Racemic mixture of all four stereoisomers |
| Primary Application | Stereoselective synthesis of D-allo-threonine containing peptides and chiral molecules.[1] | Stereoselective synthesis of L-allo-threonine containing peptides and chiral molecules.[2] | Synthesis of racemic compounds or for generating diastereomeric libraries for SAR studies.[3][4] |
| Outcome in Chiral Synthesis | Yields a single, stereochemically defined product. | Yields a single, stereochemically defined product. | Leads to a mixture of diastereomers, requiring subsequent separation.[3] |
| Cost-Effectiveness | Higher initial cost, but avoids resolution steps. | Higher initial cost, but avoids resolution steps. | Generally more economical for initial purchase, but separation of diastereomers can be costly and reduce overall yield.[4] |
Experimental Protocol: Peptide Coupling
A standard application of these synthons is in peptide bond formation. The following protocol describes a typical coupling reaction.
Protocol 1: Synthesis of a Dipeptide using Threonine Methyl Ester Hydrochloride
-
Materials: N-Boc-protected amino acid, threonine methyl ester hydrochloride (D-allo, L-allo, or DL), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-amino acid (1.2 mmol) and the respective threonine methyl ester hydrochloride (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add DIPEA (2.5 mmol) to neutralize the hydrochloride salt.
-
Subsequently, add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The use of enantiopure H-D-allo-Threonine methyl ester hydrochloride or its L-allo counterpart will yield a single dipeptide diastereomer. In contrast, using DL-Threonine methyl ester hydrochloride will result in a mixture of diastereomers that will require separation, typically by HPLC.[3]
Alternative Synthetic Strategies to Access β-Hydroxy-α-Amino Acid Scaffolds
Instead of using a pre-existing chiral threonine derivative, β-hydroxy-α-amino acid motifs can be constructed using asymmetric synthesis methodologies. These methods offer flexibility in accessing a wider range of stereoisomers and analogues.
Asymmetric Aldol Reactions of Glycine Enolates
A powerful alternative is the stereocontrolled aldol reaction of a glycine equivalent with an aldehyde. This method constructs the carbon-carbon bond and sets the two adjacent stereocenters in a single step.
One highly effective approach utilizes pseudoephenamine as a chiral auxiliary. The aldol reaction of pseudoephenamine glycinamide with various aldehydes provides access to syn-β-hydroxy-α-amino acids with high diastereoselectivity.[5][6]
Experimental Data: Diastereoselectivity of Aldol Reaction
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >95:5 | 98 |
| Benzaldehyde | >95:5 | 85 |
| Cinnamaldehyde | >95:5 | 92 |
Data sourced from a study on the aldolization of pseudoephenamine glycinamide.[5]
Experimental Protocol 2: Synthesis of a syn-β-Hydroxy-α-Amino Acid Derivative
-
Materials: (S,S)-Pseudoephenamine glycinamide, Lithium hexamethyldisilazide (LiHMDS), Lithium chloride (LiCl), Aldehyde, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of (S,S)-pseudoephenamine glycinamide (1.0 mmol) and LiCl (1.2 mmol) in anhydrous THF (10 mL) at -78 °C, add LiHMDS (1.1 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 mmol) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography.
-
The chiral auxiliary can be cleaved under mild acidic conditions to yield the desired β-hydroxy-α-amino acid ester.[5]
-
Logical Workflow for Aldol-based Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Calculated Choice: A Cost-Benefit Analysis of D-allo-Threonine Derivatives in Research
For researchers in the vanguard of peptide-based drug discovery and molecular studies, the incorporation of non-proteinogenic amino acids represents a critical strategy for enhancing therapeutic potential. Among these, D-allo-threonine derivatives stand out for their unique stereochemistry. However, their adoption into research workflows necessitates a careful evaluation of their costs versus the tangible benefits they confer upon a peptide's performance. This guide provides a comprehensive cost-benefit analysis of utilizing D-allo-threonine derivatives, offering a comparative look at alternatives, supported by experimental data and detailed protocols to inform your research decisions.
The allure of D-allo-threonine and its derivatives lies in their potential to impart enhanced stability to peptides against enzymatic degradation. Standard L-amino acids are readily cleaved by proteases in biological systems, leading to short half-lives and reduced efficacy of peptide therapeutics. The introduction of a D-amino acid, with its unnatural stereochemistry, can render peptide bonds resistant to this enzymatic onslaught. However, this benefit comes at a literal cost, as the synthesis of these chiral building blocks is more complex and expensive than their proteinogenic counterparts.
Cost Analysis: The Price of Stability
The primary cost associated with using D-allo-threonine derivatives is the price of the protected amino acid itself. Solid-phase peptide synthesis (SPPS) is the standard method for creating custom peptides, and the cost of the individual protected amino acids is a major contributor to the overall expense.
Below is a comparative table of approximate market prices for relevant protected threonine derivatives. It is important to note that these prices can fluctuate based on supplier, purity, and bulk purchasing.
| Amino Acid Derivative | Typical Price (per gram) | Key Considerations |
| Fmoc-D-allo-Thr-OH | $168 [1] | The fundamental building block for introducing D-allo-threonine. |
| Fmoc-D-allo-Thr(tBu)-OH | $160 - $200 | Side-chain protected version, often preferred for SPPS to prevent side reactions. The tert-butyl (tBu) protecting group is common in Fmoc-based synthesis.[2] |
| Fmoc-L-Thr(tBu)-OH | $50 - $80 | The standard, proteinogenic L-threonine derivative, significantly less expensive. |
| Fmoc-D-Thr(tBu)-OH | $100 - $130 | The D-enantiomer of the natural threonine, also used to enhance stability, and typically less expensive than the D-allo diastereomer. |
Beyond the cost of the amino acid, the overall expense of peptide synthesis must be considered. This includes the cost of the solid-phase resin, coupling reagents, solvents, and the peptide synthesizer itself, which can range from a few thousand dollars for a basic manual setup to over $100,000 for a high-throughput automated system.[3] Alternatively, custom peptide synthesis services offer a per-amino-acid pricing model, which can be a more cost-effective option for researchers who do not have their own synthesis equipment.[4][5]
Benefit Analysis: Quantifying the Performance Advantage
The primary benefit of incorporating D-allo-threonine derivatives is the anticipated increase in a peptide's metabolic stability. However, the impact on biological activity must also be carefully assessed. A critical question for any researcher is whether the added cost of a D-allo-threonine derivative translates to a meaningful improvement in performance.
A case study in this analysis is the synthesis of Callipeltin B, a cytotoxic cyclic depsipeptide. Research on this natural product involved the synthesis of analogues with different threonine stereochemistries. The study revealed that replacing the D-allo-threonine residue with other threonine isomers had no profound effect on the cytotoxic activity (IC50 values).[6] This finding is significant as it suggests that, in the context of this specific molecule's activity, the expense of incorporating the D-allo-threonine stereoisomer may not be justified by a performance benefit.
To provide a framework for such an evaluation, the following table outlines key performance metrics that should be considered when comparing a D-allo-threonine-containing peptide to an alternative.
| Performance Metric | D-allo-Threonine Peptide | Alternative Peptide (e.g., L-Thr or D-Thr) | Experimental Assay |
| Biological Activity (IC50/EC50) | To be determined | To be determined | Cytotoxicity Assay (e.g., MTT) / Receptor Binding Assay |
| Metabolic Stability (Half-life) | Expected to be higher | Expected to be lower | Protease Degradation Assay |
| Synthesis Cost | Higher | Lower | - |
Experimental Protocols
To aid researchers in conducting their own cost-benefit analyses, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a D-allo-Threonine Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing a D-allo-threonine residue using Fmoc-based chemistry.
Materials:
-
Fmoc-D-allo-Thr(tBu)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-allo-Thr(tBu)-OH (or another protected amino acid) in DMF with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[7]
Experimental Workflow for Peptide Synthesis
Solid-Phase Peptide Synthesis Workflow
MTT Cytotoxicity Assay
This protocol is used to assess the effect of a synthesized peptide on cell viability.
Materials:
-
Synthesized peptide
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.[8]
-
Peptide Treatment: Treat the cells with various concentrations of the peptide (e.g., 1, 10, 100 µg/ml) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells will metabolize the MTT into a purple formazan product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Simplified PI3K/Akt Signaling Pathway
Conclusion: A Strategic Decision
The decision to incorporate D-allo-threonine derivatives into a research program is a strategic one that requires a careful weighing of the potential for enhanced peptide stability against the increased cost of synthesis. While these derivatives offer a promising route to more robust peptide therapeutics, the case of Callipeltin B demonstrates that the biological context is paramount. Researchers are encouraged to perform their own cost-benefit analyses, utilizing the experimental frameworks provided, to make informed decisions that optimize both the scientific outcomes and the allocation of research funds. The ideal choice will always be the one that is both scientifically sound and economically viable for the specific research goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 4. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [proteogenix.science]
- 5. Custom Peptide Synthesis Pricing [peptide2.com]
- 6. "Total syntheses of callipeltin B and analogues" by Ravi Krishnamoorthy [docs.lib.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-D-ALLO-THR-OME HCL: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents such as H-D-allo-Threonine methyl ester hydrochloride (H-D-ALLO-THR-OME HCL) is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Adherence to established protocols minimizes the risk of contamination, adverse chemical reactions, and potential environmental damage. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While this guide provides general procedures based on similar compounds, the SDS for the specific chemical in use will have the most accurate and detailed safety information.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is essential when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In situations where dust or aerosols may be generated, additional respiratory protection, such as a dust respirator, should be used.[1]
-
-
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood or other local exhaust ventilation is recommended to minimize exposure.[2]
-
-
Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material using appropriate tools to avoid generating dust. Place the collected material into a designated and properly labeled waste disposal container.[1][2]
-
Large Spills: In the event of a larger spill, use a shovel to collect the material into a suitable waste container.[1][2] Ensure the area is well-ventilated during cleanup.
-
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information for this compound and similar compounds.
| Parameter | Information | Source |
| Chemical Name | H-D-allo-Threonine methyl ester hydrochloride | Chem-Impex |
| Synonyms | D-allo-Thr-OMe·HCl | Chem-Impex |
| CAS Number | 60538-18-3 | Chem-Impex |
| Appearance | White or off-white solid | Chem-Impex |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed. | Chem-Impex, Fisher Scientific |
| Personal Protective Equipment | Safety glasses/goggles, chemically resistant gloves, lab coat, dust respirator (if needed). | Benchchem, MSDS |
| Spill Cleanup | Sweep or shovel into a suitable, labeled container for disposal. Avoid dust formation. | Benchchem, MSDS |
| Disposal Method | Dispose of in accordance with federal, state, and local environmental control regulations. | Benchchem, MSDS |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl). | MSDS |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and compliance.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
The label should include the full chemical name, CAS number (60538-18-3), and any relevant hazard warnings.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Chemical Waste Collection:
-
Place all solid this compound waste, including contaminated materials like weighing paper and gloves, into the designated, labeled waste container.[2]
-
-
Container Decontamination:
-
For empty containers that held this compound, rinse them thoroughly with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.[2]
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2]
-
Provide a complete and accurate description of the waste, including its chemical composition and quantity.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling H-D-ALLO-THR-OME HCL
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of H-D-ALLO-THR-OME HCL, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound (CAS No: 60538-18-3). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 60538-18-3[1] |
| Molecular Formula | C₅H₁₂ClNO₃[1] |
| Molecular Weight | 169.61 g/mol [1] |
| Appearance | White or off-white solid |
| Purity | ≥ 98% |
| Storage Conditions | Store at 2°C - 8°C in a well-closed container. |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles or glasses | Must be tightly fitting. |
| Hand Protection | Impervious chemical-resistant gloves | Nitrile gloves are recommended. |
| Protective Clothing | Standard laboratory coat | --- |
| Respiratory Protection | Dust respirator or fume hood | Required when there is a risk of dust generation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
-
Ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Have a spill kit readily accessible.
Handling
-
Wear all mandatory PPE before handling the chemical.
-
Avoid generating dust.
-
If transferring the solid, use appropriate tools to minimize dispersal.
-
If preparing a solution, add the solid to the solvent slowly.
Storage
-
Store the chemical in its original, tightly sealed container.
-
Keep the container in a designated, cool, and dry storage area at 2°C - 8°C.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical for environmental protection and regulatory compliance.
Waste Collection
-
Solid Waste: Collect any uncontaminated, excess solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into direct contact with the chemical, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container labeled as "Contaminated Waste".
-
Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container designated for aqueous chemical waste. Do not mix with other solvent wastes unless compatibility is confirmed.
Spill Management
-
In the event of a spill, immediately evacuate and ventilate the area.
-
For small dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towel and dispose of the cleaning materials as contaminated waste.
Final Disposal
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
It is recommended to consult with a licensed chemical waste disposal company for guidance on proper packaging, labeling, and transportation of the waste.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in peptide synthesis.[3][4] The following is a generalized protocol for its incorporation into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials
-
This compound
-
Fmoc-protected amino acids
-
Resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection agent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, Methanol)
Procedure
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the amino acid. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and use of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
